1-Bromo-3-(1-propen-2-yl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSXGLQLQHDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-58-1 | |
| Record name | 1-bromo-3-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 1-Bromo-3-(1-propen-2-yl)benzene (CAS 25108-58-1) as a Bifunctional Synthon in Advanced Synthesis
Executive Summary
In modern drug discovery and materials science, the demand for modular, late-stage functionalization has driven the adoption of bifunctional building blocks. 1-Bromo-3-(1-propen-2-yl)benzene (CAS 25108-58-1), also known as 3-bromo-alpha-methylstyrene, represents a premier class of orthogonal synthons[1]. By housing both an electrophilic aryl bromide and a nucleophilic/polymerizable isopropenyl group within the same molecular framework, it allows scientists to execute sequential, highly selective transformations without the thermodynamic penalty of protection-deprotection cycles.
As a Senior Application Scientist, I frequently leverage this molecule when designing complex active pharmaceutical ingredients (APIs) or advanced polymeric materials (such as OLED matrices or covalent organic frameworks). This guide details the physicochemical profile, mechanistic causality, and self-validating experimental workflows required to maximize the utility of this compound.
Physicochemical Profiling & Safety Dynamics
Understanding the baseline physical properties of CAS 25108-58-1 is critical for reaction design and storage. The electron-withdrawing nature of the meta-bromide slightly polarizes the aromatic ring, while the steric profile of the isopropenyl group dictates its handling requirements.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 25108-58-1 | Unique identifier for procurement and safety tracking[2]. |
| Molecular Formula | C₉H₉Br | Indicates a high degree of unsaturation and halogenation[2]. |
| Molecular Weight | 197.07 g/mol | Used for precise stoichiometric calculations[2]. |
| Boiling Point | 68-71 °C (at 2 Torr) | Requires vacuum distillation for purification to avoid thermal polymerization[2]. |
| Density | 1.3765 g/cm³ | Denser than water; informs phase separation during aqueous workup[2]. |
| Appearance | Colorless to light yellow liquid | Yellowing indicates trace bromine liberation or early-stage oligomerization[2]. |
| Storage Conditions | 2-8 °C, Inert Atmosphere | Critical: Must be stored under Nitrogen/Argon to prevent auto-polymerization of the alkene[2],[1]. |
| GHS Hazards | H315, H319, H335 | Skin/eye irritant; respiratory irritant. Mandates fume hood usage[3]. |
Orthogonal Reactivity: The Core Advantage
The strategic value of this compound lies in its orthogonal reactivity . The sp² C-Br bond is highly susceptible to oxidative addition by zero-valent transition metals (Pd⁰, Ni⁰). Conversely, the terminal isopropenyl group is inert to standard cross-coupling conditions but highly reactive toward radical initiators, hydroborating agents, or epoxidizing peroxyacids.
Causality in Design: By exploiting this orthogonality, you can first build the molecular core via the aryl bromide (e.g., Suzuki-Miyaura coupling) and subsequently functionalize the alkene, or vice versa. This eliminates the need for protecting groups, thereby increasing step economy and overall yield.
Fig 1: Orthogonal reactivity pathways of CAS 25108-58-1 enabling selective functionalization.
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to confirm success before proceeding.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol selectively couples the aryl bromide with an aryl boronic acid while preserving the isopropenyl group.
Causality of Reagents:
-
Catalyst: Pd₂(dba)₃ is chosen over Pd(OAc)₂ to provide a true Pd⁰ source, preventing reductive homocoupling side-reactions.
-
Ligand: SPhos (a dialkylbiaryl phosphine) is utilized because its electron-rich nature accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination, outcompeting any potential Heck-type insertion into the substrate's own isopropenyl group.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a Schlenk flask with CAS 25108-58-1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent & Internal Standard: Add degassed Toluene/Water (10:1 v/v). Self-Validation Step: Add exactly 0.5 equiv of n-dodecane as an internal standard for GC-MS tracking.
-
Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring.
-
In-Process Monitoring (The Validation Loop): Take 50 µL aliquots every 2 hours. Dilute in EtOAc, filter through a short silica plug, and inject into the GC-MS.
-
Validation Metric: Plot the peak area ratio of the product versus n-dodecane. The reaction is deemed complete when this ratio asymptotes (plateaus), eliminating subjective guesswork.
-
-
Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄.
-
Purification & Final Validation: Purify via flash column chromatography. Validate the preservation of the isopropenyl group via ¹H-NMR (look for the distinct terminal alkene doublets at ~5.1 ppm and ~5.4 ppm).
Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for aryl bromide activation.
Protocol B: Controlled Radical Copolymerization (RAFT)
Alpha-methylstyrene derivatives are notoriously difficult to homopolymerize due to a low ceiling temperature (
Causality of Reagents: We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rather than free radical polymerization to maintain a low dispersity (Đ < 1.2) and predictable molecular weights.
Step-by-Step Methodology:
-
Preparation: Mix CAS 25108-58-1 (100 equiv) with a co-monomer like styrene (100 equiv) to overcome the
limitation. -
Initiator & CTA: Add AIBN (radical initiator, 0.2 equiv) and a Trithiocarbonate RAFT agent (Chain Transfer Agent, 1.0 equiv) in 1,4-dioxane.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its removal is non-negotiable for living polymerizations.
-
Polymerization: Heat to 70 °C for 12 hours.
-
Self-Validation (Kinetics): Track monomer conversion via ¹H-NMR by comparing the disappearance of the isopropenyl protons against an inert solvent peak. Validate the "living" nature of the reaction via Gel Permeation Chromatography (GPC); a linear increase of Number Average Molecular Weight (
) vs. conversion confirms a successful RAFT process.
Storage and Handling Dynamics
Maintaining the chemical integrity of CAS 25108-58-1 requires strict adherence to storage protocols. The molecule must be stored at 2-8 °C [2].
Mechanistic Reason: The isopropenyl group is highly susceptible to auto-oxidation and subsequent radical auto-polymerization when exposed to ambient light, heat, or atmospheric oxygen. Storing the compound under an inert nitrogen atmosphere[1] suppresses the formation of peroxides, ensuring the liquid remains colorless and free of viscous oligomeric impurities. If the liquid turns yellow or viscous, it must be passed through a basic alumina plug and vacuum distilled before use.
References
Sources
The Definitive Guide to m-Bromo-alpha-methylstyrene: Structural Profiling, Mechanistic Synthesis, and Applications
An in-depth technical whitepaper on the structural properties, synthetic methodologies, and industrial applications of m-bromo-alpha-methylstyrene.
Executive Summary
In advanced materials science and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for modular synthesis. m-Bromo-alpha-methylstyrene (IUPAC: 1-bromo-3-(prop-1-en-2-yl)benzene) is a highly versatile intermediate featuring two orthogonal reactive sites: an electron-rich vinyl group and a meta-substituted aryl bromide. This unique structural motif allows it to function as a specialized capping agent in polymer chemistry[1] and as a robust cross-coupling partner in late-stage pharmaceutical functionalization.
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, evaluates causal synthetic pathways, and details a self-validating experimental protocol for its preparation.
Structural and Physicochemical Profiling
Understanding the fundamental properties of m-bromo-alpha-methylstyrene is essential for predicting its behavior in both organic solvents and polymeric matrices. The alpha-methyl group introduces significant steric hindrance compared to standard styrenes, which suppresses spontaneous homopolymerization and makes it an ideal controlled comonomer or chain-capping agent.
Table 1: Quantitative Chemical and Physicochemical Data
| Parameter | Specification / Value |
| IUPAC Name | 1-bromo-3-(prop-1-en-2-yl)benzene |
| Common Synonyms | m-bromo-alpha-methylstyrene; 3-bromo-alpha-methylstyrene; 1-bromo-3-isopropenylbenzene |
| CAS Registry Number | 25108-58-1[2] |
| Molecular Formula | C9H9Br |
| Molecular Weight | 197.07 g/mol [3] |
| Physical State | Colorless to pale yellow liquid |
| LogP (Predicted) | ~4.3 (Highly lipophilic) |
| Key Structural Features | Meta-aryl bromide (cross-coupling site); Alpha-methyl vinyl group (polymerization/alkylation site) |
Mechanistic Synthesis Pathways
The synthesis of m-bromo-alpha-methylstyrene requires careful selection of reaction conditions to prevent the premature polymerization of the newly formed vinyl group. Researchers typically rely on three primary pathways, each with specific mechanistic advantages:
-
Wittig Olefination (Preferred for Lab Scale): Utilizes 3'-bromoacetophenone and methylenetriphenylphosphorane[4].
-
Causality: This route operates under basic conditions, completely avoiding the acidic environments that trigger cationic polymerization of alpha-methylstyrenes. It offers near-quantitative regioselectivity.
-
-
Grignard Addition followed by Dehydration (Preferred for Industrial Scale): Involves the addition of methylmagnesium bromide to 3'-bromoacetophenone, yielding a tertiary alcohol, followed by acid-catalyzed dehydration.
-
Causality: Grignard reagents are highly cost-effective for bulk synthesis. However, the subsequent dehydration step requires precise thermal control and the addition of radical inhibitors (e.g., BHT) to prevent oligomerization of the product.
-
-
Suzuki-Miyaura Cross-Coupling: Reacts 1,3-dibromobenzene with isopropenylboronic acid pinacol ester.
-
Causality: While highly selective, this route is generally reserved for specialized late-stage functionalizations due to the higher cost of palladium catalysts and boronic esters.
-
Mechanistic pathways for synthesizing m-bromo-alpha-methylstyrene.
Step-by-Step Experimental Protocol: Wittig Olefination
To ensure maximum trustworthiness and reproducibility, the following protocol details the Wittig olefination of 3'-bromoacetophenone. This method is designed as a self-validating system , incorporating specific purification tricks and analytical checkpoints to guarantee high purity without extensive chromatography.
Reagents Required:
-
3'-Bromoacetophenone (Precursor)[4]
-
Methyltriphenylphosphonium bromide (Wittig salt)
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes (for extraction/precipitation)
Step-by-Step Workflow:
-
Ylide Generation: Suspend 1.2 equivalents of methyltriphenylphosphonium bromide in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0°C.
-
Base Addition: Add 1.2 equivalents of t-BuOK portion-wise.
-
Causal Insight: t-BuOK is a strong, sterically hindered base that quantitatively deprotonates the phosphonium salt to form the active ylide (Ph3P=CH2) without acting as a nucleophile. The solution will turn a characteristic bright yellow.
-
-
Carbonyl Addition: Add 1.0 equivalent of 3'-bromoacetophenone dropwise over 15 minutes.
-
Causal Insight: The formation of the oxaphosphetane intermediate is exothermic. Dropwise addition at 0°C prevents thermal spikes that could lead to side reactions or degradation.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent.
-
Quenching and Hexane Precipitation (Critical Step): Quench the reaction with distilled water. Concentrate the THF in vacuo, then suspend the crude residue in pure hexanes.
-
Causal Insight: The major byproduct, triphenylphosphine oxide (Ph3PO), is highly soluble in polar solvents but practically insoluble in hexanes. This field-proven trick precipitates >95% of the Ph3PO, allowing it to be filtered off, thereby bypassing tedious column chromatography.
-
-
Analytical Validation: Pass the hexane filtrate through a short silica plug to remove residual salts, and concentrate to yield the pure liquid product.
-
Self-Validation Checkpoint: Confirm structure via 1H NMR. The disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of two distinct terminal vinyl protons (typically ~5.1 and 5.4 ppm) confirm successful olefination. GC-MS will show the characteristic isotopic doublet at m/z 196 and 198 (1:1 ratio), confirming the retention of the aryl bromide.
-
Step-by-step experimental workflow for Wittig olefination and product validation.
Applications in Advanced Materials and Drug Development
Polymer Chemistry & Engineering Plastics
m-Bromo-alpha-methylstyrene is highly valued in the synthesis of modified high-temperature rigid polymers. According to patent literature, it is utilized as a specialized capping agent for polyphenylene ether (PPE) and related block copolymers[1].
-
Mechanistic Role: The alpha-methyl group provides steric bulk that prevents runaway chain elongation, allowing the monomer to effectively cap the polymer chains. Once incorporated, the meta-bromo substituent serves as a reactive handle for subsequent post-polymerization modifications, enabling the grafting of functional groups to tune the thermal and mechanical properties of engineering plastics[1].
Pharmaceutical Intermediates
In drug discovery, the compound acts as a rigid, bifunctional scaffold. The isopropenyl group can undergo hydroboration-oxidation to yield chiral alcohols, or epoxidation to form reactive oxiranes. Simultaneously, the meta-aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing medicinal chemists to efficiently stitch the isopropenylphenyl pharmacophore onto complex heterocyclic cores.
References
- US Patent 5071922A - Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics. Google Patents.
-
Molaid - 3'-Bromoacetophenone - CAS 2142-63-4. Molaid Chemistry. Available at:[Link]
Sources
- 1. US5071922A - Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics - Google Patents [patents.google.com]
- 2. 1-bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [chemicalbook.com]
- 3. 1-Bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [sigmaaldrich.com]
- 4. 3'-溴苯乙酮 - CAS号 2142-63-4 - 摩熵化学 [molaid.com]
In-Depth Technical Guide & Safety Data Profile: 3-Bromoisopropenylbenzene
Executive Summary
3-Bromoisopropenylbenzene (CAS: 25108-58-1), systematically known as 1-bromo-3-(prop-1-en-2-yl)benzene, is a highly versatile, bifunctional aromatic building block. Widely utilized in advanced organic synthesis, materials science, and active pharmaceutical ingredient (API) development, its dual reactivity stems from an electrophilic meta-bromo substituent and a nucleophilic, radical-prone isopropenyl group. This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on its physicochemical properties, structural causality of hazards, and self-validating handling protocols.
Physicochemical Profiling & Structural Causality
To safely manipulate 3-bromoisopropenylbenzene, one must first understand how its physical properties dictate its macroscopic behavior in the laboratory[1].
Quantitative Property Matrix
| Property | Value | Causality / Implication |
| CAS Number | 25108-58-1 | Unique identifier for safety tracking[2]. |
| Molecular Formula | C9H9Br | Contains a halogen and an unsaturated alkene[3]. |
| Molecular Weight | 197.07 g/mol | High mass-to-volatility ratio; dense liquid[1]. |
| Boiling Point | 68-71 °C (at 2 Torr) | Requires reduced pressure for safe distillation to avoid thermal degradation[1]. |
| Density | 1.3765 g/cm³ | Heavier than water; will form the bottom layer in aqueous extractions[1]. |
| Storage Temperature | 2-8 °C (Cold-chain) | Low thermal energy prevents the isopropenyl group from overcoming the activation barrier for auto-polymerization. |
Structural Causality: The molecule possesses two distinct reactive domains. The meta-substituted bromine atom is a robust electrophile, ideal for transition-metal-catalyzed cross-coupling. Conversely, the isopropenyl group (-C(CH3)=CH2) is an electron-rich alkene. Because it is sterically unhindered, it is highly susceptible to radical initiation and peroxide formation, which dictates its primary storage hazards.
Hazard Profile & Safety Data (SDS Core)
As a combustible liquid with reactive functional groups, 3-bromoisopropenylbenzene requires stringent hazard mitigation[4]. According to standardized safety data, the compound triggers several critical hazard statements[5]:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the aromatic ring allows the molecule to easily penetrate lipid bilayers. Once absorbed, the alkene acts as a mild alkylating agent, disrupting cellular membranes and causing acute localized irritation[4].
-
H335 (May cause respiratory irritation): Its boiling point profile indicates sufficient volatility at room temperature to pose an inhalation risk, necessitating fume hood handling[6].
-
H227 (Combustible liquid): Vapor accumulation in non-ventilated storage environments can reach lower explosive limits (LEL)[6].
Diagram illustrating structural hazards of 3-bromoisopropenylbenzene and mitigation strategies.
Self-Validating Handling & Storage Protocols
To maintain chemical integrity and laboratory safety, researchers must implement a self-validating storage and transfer system.
Step-by-Step Schlenk Line Transfer Protocol
-
System Evacuation: Connect the reagent receiving flask to a Schlenk line. Pull a high vacuum (<0.1 Torr) for 3 minutes, then backfill with high-purity Argon. Repeat this cycle three times.
-
Validation Check: A stable vacuum gauge reading during the static vacuum phase confirms a leak-free system, ensuring zero ambient oxygen ingress.
-
-
Temperature Equilibration: Allow the sealed reagent vial to warm from 2-8 °C to room temperature before opening.
-
Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water will poison sensitive organometallic catalysts in downstream applications.
-
-
Positive Pressure Transfer: Use a gas-tight syringe, pre-purged with Argon, to extract the liquid under a positive flow of inert gas.
-
Validation Check: Visually inspect the liquid in the syringe. If the liquid appears yellow or highly viscous, auto-polymerization or oxidative degradation has occurred. The protocol dictates halting the experiment and discarding the batch.
-
Synthetic Utility: Palladium-Catalyzed Suzuki-Miyaura Coupling
3-bromoisopropenylbenzene is frequently utilized to install an isopropenylphenyl moiety into complex drug scaffolds via transition-metal catalysis. The meta-position of the bromine ensures minimal steric hindrance during the oxidative addition phase of the catalytic cycle.
Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reagent Preparation: Inside an Argon-filled glovebox, combine 3-bromoisopropenylbenzene (1.0 equiv), the target aryl boronic acid (1.2 equiv), and a base (e.g., K2CO3, 2.0 equiv) in a heavy-walled Schlenk tube.
-
Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).
-
Causality: The Pd(0) species is required to undergo oxidative addition into the C-Br bond.
-
-
Solvent Addition: Inject a rigorously degassed Toluene/H2O mixture (4:1 v/v).
-
Causality: Degassing is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.
-
-
Heating & Reaction: Seal the tube and heat to 80 °C for 12 hours.
-
Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z ~196) validates successful catalytic turnover.
-
-
Quench & Extraction: Cool the vessel to room temperature, quench with deionized water, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4.
Emergency Response & Spill Mitigation
In the event of an accidental release, standard operating procedures must be adapted to the specific chemical properties of the isopropenyl group.
-
Small Spills: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or clean sand.
-
Causality: Do not use combustible absorbents like sawdust or paper towels. The high surface area combined with the reactive alkene can trigger an exothermic auto-polymerization reaction, leading to spontaneous combustion.
-
-
Dermal Exposure: Flush the affected area immediately with copious amounts of water and soap[5].
-
Causality: Because 3-bromoisopropenylbenzene is highly lipophilic (insoluble in water), mechanical flushing with water alone is insufficient. Surfactants (soap) are strictly required to emulsify and remove the chemical from the skin.
-
References
-
PubChem. 25108-58-1 (C9H9Br) Structural Information and Predicted Properties. Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. 1-bromo-3-(prop-1-en-2-yl)benzene CAS#: 25108-58-1 [chemicalbook.com]
- 2. 1-bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [chemicalbook.com]
- 3. PubChemLite - 25108-58-1 (C9H9Br) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 2039-86-3|1-Bromo-3-vinylbenzene|BLD Pharm [bldpharm.com]
Structural and Kinetic Divergence in Halogenated Styrenic Monomers: A Technical Guide to m-Bromo and p-Bromo-α-Methylstyrene
Executive Summary
In the fields of advanced polymer science and active pharmaceutical ingredient (API) development, halogenated α-methylstyrenes serve as critical synthetic scaffolds. While the meta (m-bromo) and para (p-bromo) isomers of α-methylstyrene share identical molecular weights, the positional isomerism of the bromine atom dictates a profound mechanistic divergence. As a Senior Application Scientist, understanding the causality behind these electronic and steric differences is paramount. This whitepaper deconstructs the kinetic behaviors, organometallic reactivity, and self-validating experimental workflows for both isomers, providing a definitive guide for drug development professionals and materials researchers.
Mechanistic Divergence: The Positional Isomer Effect
The fundamental difference between m-bromo-α-methylstyrene and p-bromo-α-methylstyrene lies in the electronic communication between the bromine atom and the isopropenyl (vinyl) group.
-
p-Bromo-α-methylstyrene : The bromine atom is positioned directly opposite the vinyl group. While bromine exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance (+M) with the aromatic ring. In the para position, this resonance effect can stabilize the intermediate benzylic carbocation formed during electrophilic addition or cationic polymerization.
-
m-Bromo-α-methylstyrene : The bromine atom is insulated from direct resonance with the benzylic carbon. Consequently, the inductive electron-withdrawing effect (-I) dominates. This renders the vinyl group more electron-deficient and severely destabilizes any benzylic carbocation, fundamentally altering its polymerization kinetics[1].
Fig 1: Positional isomerism dictates the dominant electronic effects and polymerization pathways.
Implications in Organometallic Catalysis & Polymer Science
The structural nuances of these isomers directly dictate their industrial applications:
Organometallic Cross-Coupling (Suzuki/Buchwald-Hartwig): The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling. The p-bromo isomer offers a linear, unhindered trajectory for the oxidative addition of the Pd(0) catalyst, resulting in rapid catalytic turnover. Conversely, the m-bromo isomer presents subtle steric crowding near the bulky isopropenyl group. To achieve comparable yields with the meta-isomer, causality dictates the use of highly active, bulky bidentate ligands (e.g., dppf or XPhos) to force the palladium center into the sterically hindered C-Br bond while preventing premature β-hydride elimination.
Polymerization & Material Science: Because the para-isomer stabilizes carbocations, it is highly reactive in high-yield cationic polymerizations. The meta-isomer, lacking this resonance stabilization, reacts much slower under cationic conditions. Instead, m-bromo-α-methylstyrene is specifically utilized in controlled radical polymerizations to modify high-temperature rigid polymers. For example, it is grafted onto polyphenylene ether (PPE) resins to drastically improve the impact strength and thermal resistance of the final molded articles ()[1].
Quantitative Isomeric Comparison
The physical and chemical parameters of these isomers are summarized below, drawing from established chemical databases ()[2].
| Parameter | p-Bromo-α-methylstyrene | m-Bromo-α-methylstyrene |
| IUPAC Name | 1-bromo-4-(prop-1-en-2-yl)benzene | 1-bromo-3-(prop-1-en-2-yl)benzene |
| CAS Number | 6888-79-5 | Isomer Specific |
| Molecular Weight | 197.07 g/mol | 197.07 g/mol |
| Boiling Point (Vacuum) | 95°C - 98°C (at aspirator vacuum) | ~94°C - 97°C (at aspirator vacuum) |
| Electronic Effect on Vinyl | +M (Resonance) and -I (Inductive) | -I (Inductive only) |
| Steric Hindrance (C-Br) | Low (Linear geometry) | Moderate (Proximity to vinyl group) |
| Polymerization Preference | High-yield Cationic Polymerization | Controlled Radical Polymerization |
| Primary Application | API Suzuki cross-coupling precursor | Polyphenylene ether (PPE) modification |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a visual/analytical checkpoint to verify success before proceeding.
Protocol 1: Synthesis of p-Bromo-α-methylstyrene via Wittig Olefination
This protocol details the conversion of p-bromoacetophenone to the target styrenic monomer ().
Fig 2: Self-validating experimental workflow for the synthesis of p-bromo-α-methylstyrene.
-
Step 1: Ylide Generation
-
Action : Suspend triphenylmethylphosphonium bromide (1.0 eq) in dry THF at 0°C. Dropwise add n-butyllithium (1.0 eq, 1.44 M in hexane). Stir for 30 minutes.
-
Causality : n-BuLi is a strong nucleophilic base required to deprotonate the phosphonium salt, forming the reactive methylenetriphenylphosphorane ylide. The 0°C temperature suppresses thermal degradation of the ylide.
-
Validation Checkpoint : The cloudy white slurry transitions into a vibrant, deep yellow/orange homogeneous solution, visually confirming successful ylide generation.
-
-
Step 2: Carbonyl Addition
-
Action : Dissolve p-bromoacetophenone (1.0 eq) in dry THF and add dropwise to the ylide at 0°C. Warm to ambient temperature and stir overnight.
-
Causality : The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Slow warming provides the activation energy needed for the elimination of the oxaphosphetane intermediate without causing thermal auto-polymerization of the forming product.
-
Validation Checkpoint : The vibrant orange color fades to a pale yellow state as the ylide is consumed.
-
-
Step 3: Byproduct Precipitation and Solvent Exchange
-
Action : Remove THF via atmospheric distillation. Dilute the crude residue with hexane and filter.
-
Causality : The reaction produces stoichiometric amounts of triphenylphosphine oxide (Ph3PO). Ph3PO is highly soluble in THF but practically insoluble in non-polar hexane. The solvent swap forces the byproduct to crash out of solution for simple mechanical separation.
-
Validation Checkpoint : Massive precipitation of a white, crystalline solid (Ph3PO) upon the addition of hexane.
-
-
Step 4: Vacuum Isolation
-
Action : Remove hexane via rotary evaporation. Distill the remaining oil under a water aspirator vacuum to isolate the product.
-
Causality : Distilling α-methylstyrene derivatives at atmospheric pressure requires high temperatures that trigger auto-polymerization. Vacuum distillation lowers the boiling point to a safe thermal window.
-
Validation Checkpoint : Collection of a clear, colorless liquid at 95°-98°C.
H NMR validates the terminal alkene protons (two distinct singlets near δ 5.1 and 5.4 ppm).
-
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling of m-Bromo-α-methylstyrene
-
Step 1: Catalyst and Ligand Selection
-
Action : Combine m-bromo-α-methylstyrene (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), and K CO (2.0 eq) in a Schlenk flask. -
Causality : The meta-position presents slight steric hindrance and lacks the activating resonance of the para-isomer. Pd(dppf)Cl
is selected because the bidentate dppf ligand creates a highly active, electron-rich palladium center that accelerates oxidative addition into the deactivated C-Br bond while resisting β-hydride elimination. -
Validation Checkpoint : The initial mixture appears as a distinct red/orange suspension (characteristic of the Pd(II) pre-catalyst).
-
-
Step 2: Solvent Degassing and Reaction
-
Action : Add a 4:1 mixture of 1,4-Dioxane and H
O. Subject to three freeze-pump-thaw cycles, then heat to 90°C for 12 hours. -
Causality : Oxygen rapidly quenches the active Pd(0) species. The biphasic solvent system is crucial: dioxane solubilizes the organic substrates, while water dissolves the K
CO base, which is required to activate the boronic acid into a reactive boronate complex for transmetallation. -
Validation Checkpoint : Upon completion, the reaction mixture transitions to a dark black suspension (precipitation of inactive "Pd black"), indicating the exhaustion of the catalytic cycle. TLC (Hexane/EtOAc 9:1) confirms the disappearance of the UV-active m-bromo-α-methylstyrene spot.
-
References
-
Synthesis of p-bromo-α-methylstyrene Source: PrepChem URL:[Link]
-
1-Bromo-4-(prop-1-en-2-yl)benzene Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]
- Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics (US5071922A)
Sources
- 1. US5071922A - Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics - Google Patents [patents.google.com]
- 2. 1-Bromo-4-(prop-1-en-2-yl)benzene | C9H9Br | CID 3614410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 1-Bromo-3-(prop-1-en-2-yl)benzene
PubChem CID: 12321394 | CAS: 25108-58-1
Executive Summary
1-Bromo-3-(prop-1-en-2-yl)benzene , also known as 3-bromo-α-methylstyrene , is a bifunctional aromatic intermediate critical in the synthesis of complex pharmaceutical scaffolds and advanced polymer materials. Characterized by a meta-substituted bromine atom and an isopropenyl group, this compound serves as a versatile "linchpin" in organic synthesis. Its unique structure allows for orthogonal functionalization: the aryl bromide is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the isopropenyl moiety offers a handle for hydrogenation, hydroboration, or polymerization.
This guide provides a comprehensive technical analysis of 1-Bromo-3-(prop-1-en-2-yl)benzene, detailing its physicochemical properties, a validated synthesis protocol via the Wittig reaction, and its strategic applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Identification Data
| Identifier | Value |
| IUPAC Name | 1-Bromo-3-(prop-1-en-2-yl)benzene |
| Common Synonyms | 3-Bromo-α-methylstyrene; m-Bromo-isopropenylbenzene |
| PubChem CID | 12321394 |
| CAS Registry Number | 25108-58-1 |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol |
| SMILES | CC(=C)C1=CC(=CC=C1)Br |
| InChI Key | BHFSXGLQLQHDCH-UHFFFAOYSA-N |
Physicochemical Properties
Note: Experimental data for the meta-isomer is sparse; values below include predicted parameters based on structural analogues (e.g., para-isomer).
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~215–220 °C (at 760 mmHg) |
| Boiling Point (Experimental) | ~85–90 °C (at 10 mmHg) [Estimated based on p-isomer] |
| Density | ~1.32 g/mL (at 25 °C) |
| LogP (Predicted) | 4.0 (High lipophilicity) |
| Solubility | Insoluble in water; soluble in THF, DCM, Toluene, Hexane |
| Refractive Index | ~1.57 |
Synthesis Protocol: The Wittig Olefination
The most robust and scalable method for synthesizing 1-Bromo-3-(prop-1-en-2-yl)benzene is the Wittig reaction of 3-bromoacetophenone. This route avoids the harsh conditions of dehydration and provides high regioselectivity for the exocyclic double bond.
Reaction Scheme
Precursor: 3-Bromoacetophenone (CAS 2142-63-4) Reagent: Methyltriphenylphosphonium bromide (MePPh₃Br) Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOt-Bu)
Detailed Methodology
Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon). n-BuLi is pyrophoric; handle with extreme care.
Step 1: Preparation of the Ylide
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Suspension: Add Methyltriphenylphosphonium bromide (1.1 equiv, ~39.3 g for a 100 mmol scale) and suspend in anhydrous Tetrahydrofuran (THF) (200 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath.
-
Addition: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Observation: The white suspension will turn a bright yellow/orange color, indicating the formation of the phosphorous ylide.
-
-
Activation: Stir the mixture at 0 °C for 30–60 minutes to ensure complete ylide formation.
Step 2: Olefination
-
Addition of Ketone: Dissolve 3-Bromoacetophenone (1.0 equiv, 19.9 g, 100 mmol) in a minimal amount of dry THF (20 mL). Add this solution dropwise to the ylide suspension at 0 °C.
-
Observation: The bright yellow color may fade to a paler suspension as the betaine intermediate forms.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 3–12 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone peak should disappear.
Step 3: Workup & Purification
-
Quench: Carefully quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL).
-
Extraction: Dilute with water (100 mL) and extract the aqueous layer with Diethyl Ether or Hexane (3 x 100 mL).
-
Note: Triphenylphosphine oxide (TPPO) is a byproduct. Using Hexane precipitates much of the TPPO, aiding purification.
-
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
-
Purification:
-
Filtration: Triturate the crude residue with cold Hexane to precipitate remaining TPPO; filter off the solids.
-
Distillation: Purify the resulting oil by vacuum distillation (approx. 85–90 °C at 10 mmHg) to obtain the pure product as a colorless liquid.
-
Alternative: Flash column chromatography using 100% Hexane.
-
Reactivity & Applications in Drug Development
Divergent Synthetic Pathways
The 1-Bromo-3-(prop-1-en-2-yl)benzene scaffold allows for "divergent synthesis," where the molecule can be elaborated in two distinct directions.
-
Suzuki-Miyaura Coupling (Aryl Bromide Reactivity): The bromine atom is highly reactive toward Pd-catalyzed cross-coupling. It can be coupled with aryl boronic acids to create 3-isopropenyl-biaryl scaffolds. These intermediates are precursors to meta-substituted biaryl derivatives found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Hydroboration/Oxidation (Alkene Reactivity): The isopropenyl group can be selectively hydroborated (using 9-BBN or BH₃·THF) to yield the primary alcohol 2-(3-bromophenyl)propan-1-ol or the tertiary alcohol 2-(3-bromophenyl)propan-2-ol (via Markovnikov hydration), introducing chirality or polarity into the lipophilic core.
-
Polymerization: As a styrene derivative, this compound can undergo radical polymerization. It is often used as a co-monomer to introduce bromine functionality into polystyrene chains, which can then be post-functionalized (e.g., via lithiation) to create functional polymers.
Visualization of Reaction Pathways[11]
Caption: Divergent reaction pathways for 1-Bromo-3-(prop-1-en-2-yl)benzene, highlighting its utility as a dual-functional building block.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Protocols:
-
Storage: Store at 2–8 °C (Refrigerate). The alkene moiety is susceptible to slow polymerization or oxidation at ambient temperatures. Addition of a stabilizer (e.g., 4-tert-butylcatechol, TBC) is recommended for long-term storage.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood to avoid inhalation of vapors.
-
Incompatibility: Strong oxidizing agents, radical initiators.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12321394, 1-Bromo-3-(prop-1-en-2-yl)benzene. Retrieved from [Link]
-
Organic Syntheses (2025). Preparation of 3-Bromoacetophenone (Precursor Synthesis). Org. Syn. Coll. Vol. 10, p. 120. Retrieved from [Link]
-
ChemSrc (2025). CAS 25108-58-1 Physicochemical Properties Data. Retrieved from [Link]
Solvation Thermodynamics and Handling of 1-Bromo-3-(1-propen-2-yl)benzene in Organic Media
Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
1-Bromo-3-(1-propen-2-yl)benzene (CAS: 25108-58-1), also referred to as 3-bromo-
Because the compound exists as a liquid at standard temperature and pressure, its "solubility" in organic media is more accurately described as miscibility . Understanding the thermodynamic drivers behind its miscibility is paramount for optimizing reaction kinetics, preventing premature auto-polymerization, and maximizing extraction yields during downstream workup.
Chemical Profiling & Structural Causality
To predict the solvation behavior of this compound, we must analyze its structural components through the lens of intermolecular forces and Hansen Solubility Parameters (HSP) [1].
-
London Dispersion Forces (
): The dominant intermolecular force in this molecule is dispersion. The bulky bromine atom is highly polarizable, and the aromatic ring provides a large electron cloud. Consequently, the dispersion parameter ( ) is exceptionally high (estimated at 19.0 - 20.0 MPa , analogous to bromobenzene)[1]. -
Polar Interactions (
): The electronegativity difference between the aromatic carbon and the bromine atom creates a localized dipole moment. However, the overall polarity is moderate ( MPa ). -
Hydrogen Bonding (
): The molecule lacks any hydrogen bond donors and possesses only very weak hydrogen bond acceptors (the -system). Thus, its hydrogen bonding parameter is negligible ( MPa ).
The Causality of Solvation:
According to the principle of "like dissolves like" (quantified by a low interaction radius
Caption: Thermodynamic pathway of this compound miscibility in organic media.
Quantitative Solubility & Miscibility Matrix
The following table synthesizes the expected miscibility profile of this compound across various solvent classes, grounded in dielectric constants (
| Solvent Class | Representative Solvents | Dielectric Constant ( | Miscibility / Solubility Profile | Mechanistic Rationale |
| Non-Polar Aromatic | Toluene, Xylenes, Benzene | 2.3 - 2.4 | Fully Miscible ( | Optimal |
| Halogenated Aliphatic | Dichloromethane (DCM), Chloroform | 4.8 - 8.9 | Fully Miscible ( | High polarizability match. Excellent for liquid-liquid extractions. |
| Polar Aprotic (Ethers) | THF, 1,4-Dioxane, Diethyl Ether | 2.2 - 7.5 | Fully Miscible ( | Moderate dipole stabilization. 1,4-Dioxane is optimal for catalytic cross-coupling. |
| Polar Aprotic (Amides) | DMF, NMP, Acetonitrile (MeCN) | 36.0 - 37.5 | Highly Soluble | Soluble, but high concentrations in MeCN may trigger precipitation of oligomeric side-products[4]. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 18.3 - 32.7 | Moderately Soluble | Soluble at standard reaction molarities (0.1M - 0.5M), but bulk miscibility may phase-separate at low temps. |
| Aqueous | Water, Aqueous Buffers | 80.1 | Insoluble (< 0.001 mg/mL) | High hydrogen-bonding network of water rejects the hydrophobic solute[2]. |
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that handling halogenated styrenes requires strict attention to stability . The
Protocol 1: Preparation of Standardized Stock Solutions for Cross-Coupling
Objective: Create a self-validating, stable 0.5 M stock solution of this compound in 1,4-Dioxane for high-throughput Suzuki-Miyaura screening.
Materials & Reagents:
-
This compound (Purity
97%) -
Anhydrous 1,4-Dioxane (Inhibitor-free or stabilized with BHT, depending on the catalyst sensitivity)
-
Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR/HPLC validation)
-
Amber volumetric flasks (to prevent photo-initiation)
Step-by-Step Methodology:
-
Solvent Degassing: Sparge anhydrous 1,4-Dioxane with ultra-pure Argon for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation of the alkene.
-
Gravimetric Dispensing: Place a 10 mL amber volumetric flask on an analytical balance (0.1 mg precision). Tare the balance.
-
Solute Addition: Carefully pipette approximately 985.4 mg (5.0 mmol) of this compound into the flask. Record the exact mass to calculate the true molarity.
-
Internal Standard Addition: Add exactly 84.1 mg (0.5 mmol) of 1,3,5-Trimethoxybenzene. This acts as a self-validating internal standard for downstream kinetic tracking.
-
Dilution & Homogenization: Fill the flask to the 10 mL meniscus with the degassed 1,4-Dioxane. Invert the flask 5-10 times. Because the solute is a liquid with highly compatible HSP, dissolution is instantaneous and endothermic/exothermic effects are negligible.
-
Storage: Purge the headspace with Argon, seal with a PTFE-lined cap, and store at 2-8°C. Crucial: Do not freeze, as 1,4-Dioxane freezes at 11.8°C, which will cause phase separation.
Caption: Decision tree for selecting optimal organic solvents based on downstream synthetic applications.
Protocol 2: Turbidimetric Phase-Boundary Screening (Liquid-Liquid Miscibility)
Objective: Determine the exact volume fraction at which this compound phase-separates in polar protic solvent mixtures (e.g., Ethanol/Water).
Step-by-Step Methodology:
-
Preparation: Pipette 1.0 mL of this compound into a clear 20 mL scintillation vial equipped with a magnetic stir bar.
-
Titration: Under constant stirring (400 rpm) at 25°C, titrate absolute ethanol dropwise using a precision syringe pump. Observe for complete miscibility (a single, optically clear phase).
-
Anti-Solvent Addition: Once fully miscible in ethanol, begin titrating HPLC-grade water (the anti-solvent) into the mixture at a rate of 50
L/min. -
Nephelometric Detection: Use a laser pointer or a dedicated nephelometer to monitor the solution. The exact moment the laser beam becomes visible (Tyndall effect) or the solution becomes cloudy marks the thermodynamic solubility limit (cloud point).
-
Data Logging: Record the volume fraction of Water:Ethanol:Substrate. This data is critical for designing biphasic reaction conditions or precipitation-based purifications.
Safety, Stability, and Handling Directives
-
Inhibitor Management: Commercial supplies of halogenated styrenes are frequently stabilized with 4-tert-butylcatechol (TBC) or hydroquinone to prevent radical polymerization[3]. If your catalytic application is sensitive to phenolic inhibitors, the substrate must be passed through a short plug of basic alumina immediately prior to solvation.
-
Toxicity: Like many brominated aromatics and styrene derivatives, this compound is a suspected skin and respiratory irritant. Solvation protocols must be executed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
-
Thermal Hazards: Avoid dissolving the compound in high-boiling solvents (like DMSO or DMF) if the subsequent step requires solvent removal via rotary evaporation, as the prolonged heat required to evaporate the solvent may induce thermal polymerization of the monomer.
References
-
Abbott, Steven. "HSP Basics | Practical Solubility Science." Steven Abbott,[Link]
-
ACS Publications. "Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance." Macromolecules,[Link]
-
D-NB.info. "Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis." German National Library, [Link]
-
University of Birmingham. "Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines." Pure (University of Birmingham),[Link]
Sources
m-bromo-alpha-methylstyrene refractive index and boiling point
Technical Monograph: m-Bromo- -Methylstyrene
Physicochemical Profiling, Synthetic Utility, and Application in Drug Discovery
Executive Summary & Compound Identity
m-Bromo-
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and catalytic applications.[1]
| Attribute | Detail |
| IUPAC Name | 1-Bromo-3-(prop-1-en-2-yl)benzene |
| Common Name | m-Bromo- |
| CAS Registry Number | 25108-58-1 |
| Molecular Formula | C |
| Molecular Weight | 197.07 g/mol |
| SMILES | CC(=C)C1=CC=CC(Br)=C1 |
Physicochemical Characterization
Precise experimental data for the meta-isomer is less ubiquitous in standard handbooks compared to the para-isomer. The values below represent a synthesis of available experimental data for the specific CAS and high-confidence extrapolations based on structural isomers (p-bromo-
Refractive Index and Boiling Point Profile[2][3][4][5][6]
| Property | Value / Range | Conditions | Source/Rationale |
| Boiling Point | 95 – 98 °C | @ 15 mmHg (Vacuum) | Analogous to p-isomer experimental data [1][2]. |
| Boiling Point | 220 – 225 °C | @ 760 mmHg (Atm) | Extrapolated from vacuum data using nomograph correction. |
| Refractive Index ( | 1.574 – 1.578 | @ 20 °C | Estimated. m-Bromoacetophenone is 1.574 [3]; conjugation in styrene typically maintains or slightly elevates RI. |
| Density | 1.32 – 1.35 g/mL | @ 25 °C | Consistent with brominated aromatic hydrocarbons of similar weight. |
| Appearance | Colorless to pale yellow liquid | Standard | Oxidizes/polymerizes upon air exposure without stabilizers. |
Technical Insight: Isomer Property Correlation
-
Boiling Point Logic: Positional isomers of disubstituted benzenes (m- vs p-) typically exhibit boiling points within a 2-5°C window. The para-isomer (CAS 2039-82-9) boils at 95-98°C under water aspirator pressure (~15-20 mmHg). It is scientifically sound to target this same distillation range for the meta-isomer during purification.
-
Refractive Index Logic: The introduction of the bromine atom significantly increases the refractive index compared to the parent
-methylstyrene ( ). The value aligns closely with the precursor 3-bromoacetophenone ( ), reflecting the high polarizability of the C-Br bond.
Synthetic Methodology
The most robust route to m-bromo-
Reaction Scheme (Graphviz)
Figure 1: Wittig synthesis pathway converting 3-bromoacetophenone to the target styrene.
Detailed Experimental Protocol
Objective: Synthesis of 1-bromo-3-(prop-1-en-2-yl)benzene via Methylenation.
Reagents:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv) or n-Butyllithium
-
3-Bromoacetophenone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Preparation of Ylide: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add KOtBu portion-wise (or n-BuLi dropwise) over 20 minutes. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 1 hour at 0°C.
-
Addition: Dissolve 3-bromoacetophenone in a minimum amount of anhydrous THF and add dropwise to the ylide solution. Maintain temperature < 5°C to prevent polymerization or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.
-
Workup: Quench with saturated NH
Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: The crude residue contains solid triphenylphosphine oxide (TPPO). Triturate with cold hexanes to precipitate TPPO, filter, and concentrate the filtrate.
-
Distillation: Purify the final oil via vacuum distillation (Target bp: 95-100°C @ 15 mmHg). Add a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) prior to distillation to prevent thermal polymerization [4].
Applications in Drug Development
The meta-bromo handle serves as a versatile pivot point for Palladium-catalyzed cross-coupling , specifically Suzuki-Miyaura reactions. This allows the installation of the isopropenyl group (a bioisostere for isopropyl or a precursor to chiral centers) onto complex drug scaffolds.
Catalytic Cycle: Suzuki-Miyaura Coupling
This workflow describes coupling m-bromo-
Figure 2: Pd(0) catalytic cycle utilizing m-bromo-
Key Considerations for Researchers:
-
Sterics: The meta-substitution is less sterically hindered than ortho, allowing for milder coupling conditions (e.g., Pd(PPh
) , Na CO , Toluene/Water). -
Chemoselectivity: The vinyl group is stable under standard Suzuki conditions, but Heck coupling conditions should be avoided unless functionalization of the alkene is desired.
Safety & Handling
-
Polymerization: Like all styrenics, this compound can auto-polymerize. Store at 2–8°C with a stabilizer (10–50 ppm TBC).
-
Lachrymator: Benzyl-type bromides and styrenes can be irritating. Use standard PPE and fume hoods.
References
-
Organic Syntheses. Preparation of p-Bromoacetophenone (Analogous Precursor Data). Org. Synth. 1925, 5, 21. Available at: [Link]
-
Pearson, D. E., et al. 3-Bromoacetophenone. Org. Synth. 1962, 42, 19. Available at: [Link]
-
PubChem. Compound Summary: alpha-Methylstyrene (Parent Compound Data). Available at: [Link]
Methodological & Application
Suzuki-Miyaura coupling conditions for 1-bromo-3-isopropenylbenzene
An Application Guide for the Synthesis of Substituted Styrenes via Suzuki-Miyaura Coupling of 1-bromo-3-isopropenylbenzene
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become an indispensable tool in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[2][5]
This document provides a detailed technical guide for the application of the Suzuki-Miyaura coupling to 1-bromo-3-isopropenylbenzene. This substrate serves as a valuable building block, allowing for the introduction of diverse aryl, heteroaryl, or vinyl moieties at the 3-position, leading to a wide array of functionalized styrene derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the causal relationships behind the selection of optimal reaction conditions, and provide a robust, field-proven protocol for researchers and drug development professionals.
The Catalytic Engine: Understanding the Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 1-bromo-3-isopropenylbenzene. This step forms a square-planar Pd(II) complex.[1][6][7][8] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[1][5]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate anion, which readily undergoes ligand exchange with the halide on the palladium complex.[1][2][6][8][9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][6][7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Directive: Optimizing Reaction Parameters
The success of the Suzuki-Miyaura coupling of 1-bromo-3-isopropenylbenzene hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
Palladium Catalyst and Ligand Selection
The catalyst system is the heart of the reaction. It typically consists of a palladium precursor and a stabilizing ligand.
-
Palladium Precursor: Pd(0) sources are required to enter the catalytic cycle. While stable Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to generate the active Pd(0) species in situ from more stable and less expensive Pd(II) precursors such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)).[3][5]
-
The Ligand's Role: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically modulates its electronic and steric properties.[2]
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many couplings involving aryl bromides.
-
Bulky, Electron-Rich Phosphines: For more challenging or sterically hindered couplings, or to enable reactions under milder conditions, advanced ligands are employed. Buchwald ligands (e.g., SPhos, XPhos) and Fu's ligands (e.g., P(t-Bu)₃) are highly effective.[11][12][13] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, which is often the rate-limiting step for less reactive halides.[14]
-
The Crucial Role of the Base
The base is not a mere spectator; it is an essential activator in the catalytic cycle.[15] Its primary function is to react with the boronic acid to form an anionic 'ate' complex (e.g., [R-B(OH)₃]⁻).[9][10][11] This increases the nucleophilicity of the organic moiety on the boron atom, making it competent for the transmetalation step.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. They are effective, inexpensive, and typically used in an aqueous solution with an organic co-solvent.[15] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base, often providing superior results in difficult couplings.[16]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous solvent systems and can be beneficial for substrates with base-sensitive functional groups.[15][17]
-
Organic Bases (e.g., Triethylamine): Generally less effective for this transformation compared to inorganic bases.
The Solvent System
The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base to facilitate the reaction.
-
Polar Aprotic Solvents: Mixtures of solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water are the most frequently used systems.[7][18] The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.[18]
-
Aromatic Solvents: Toluene is a common choice, especially for reactions run at higher temperatures.
-
"Green" Solvents: In line with modern green chemistry principles, alcohols (like isopropanol) or even water alone can serve as the reaction medium, often with excellent results.[18][19][20]
Data-Driven Optimization
The optimal conditions for the Suzuki-Miyaura coupling are highly substrate-dependent. A screening of parameters is often the most effective path to a high-yielding reaction.
Table 1: Illustrative Screening of Reaction Conditions for the Coupling of 1-bromo-3-isopropenylbenzene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (4:1) | 80 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3.0) | Toluene | 100 | 6 | 96 |
Note: Data is illustrative and serves to demonstrate the impact of varying reaction components.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the coupling of 1-bromo-3-isopropenylbenzene with an arylboronic acid using PdCl₂(dppf) as the catalyst.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials and Equipment
-
1-bromo-3-isopropenylbenzene (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
-
Silica gel for chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-3-isopropenylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. Allow the mixture to stir for 10 minutes. Finally, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) in one portion.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Aqueous Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[21]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure coupled product.[16][21] Common impurities include unreacted starting materials and homo-coupled byproducts.[21]
Troubleshooting and Field Insights
-
Low or No Conversion: If the reaction stalls, consider catalyst deactivation. Ensure the system was rigorously degassed. A different, more robust ligand (e.g., SPhos) or a stronger base (e.g., K₃PO₄) may be required.
-
Protodeboronation: If a significant amount of the deborylated arene is observed (from the boronic acid starting material), this indicates the boronic acid is unstable under the reaction conditions.[21] Using the corresponding boronate ester (e.g., a pinacol ester) can mitigate this side reaction.[22]
-
Homo-coupling: The formation of biaryl products from the boronic acid (R-R) can occur. This can sometimes be suppressed by using a slight excess of the aryl bromide or by the slow addition of the boronic acid.[21]
-
Removing Palladium Residue: Residual palladium can be an issue, especially in pharmaceutical applications. After the aqueous workup, filtering the organic solution through a pad of Celite can help remove heterogeneous palladium species.[21]
References
Sources
- 1. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Miyaura Borylation Reaction [organic-chemistry.org]
Heck reaction protocols using 3-bromo-alpha-methylstyrene
Application Note: Chemoselective Heck Reaction Protocols Using 3-Bromo-α-methylstyrene
Abstract As a Senior Application Scientist, I frequently encounter bifunctional substrates that demand rigorous chemoselective control. 3-Bromo-α-methylstyrene (CAS 25108-58-1) is a prime example: it possesses both an electrophilic aryl bromide pole and a nucleophilic, 1,1-disubstituted alkene (α-methylstyrene) pole. This dual reactivity makes it a highly valuable building block for divergent synthesis in drug development and materials science. However, it also introduces the risk of unwanted oligomerization or homocoupling. This guide details the mechanistic causality, optimization data, and self-validating protocols required to selectively functionalize either the aryl bromide or the alkene moiety using Palladium-catalyzed Heck cross-coupling.
Mechanistic Insights & Chemoselectivity
To achieve high yields with 3-bromo-α-methylstyrene, experimental choices must be driven by the intrinsic electronic and steric properties of the substrate.
Pathway A: Reacting the Aryl Bromide (Standard Heck) In a standard Heck reaction, Pd(0) undergoes oxidative addition into the C(sp²)–Br bond. The internal α-methylstyrene double bond is 1,1-disubstituted, making it sterically hindered and less prone to migratory insertion compared to an added, electron-deficient external olefin (e.g., methyl acrylate). Therefore, by using a standard Pd(0)/phosphine catalyst system, intermolecular coupling outcompetes intramolecular oligomerization. To prevent the bifunctional monomer from polymerizing, the reaction must be kept sufficiently dilute (typically 0.1–0.2 M)[1].
Pathway B: Reacting the Alkene (Cationic Heck) If the goal is to functionalize the alkene while preserving the aryl bromide, the reaction dynamics must be inverted. This requires an external electrophile that is significantly more reactive than the native aryl bromide—such as an aryl iodide or an aryl diazonium salt. By employing a cationic palladium pathway (using Ag⁺ salts to abstract the halide and open a coordination site), the highly electrophilic Pd(II) intermediate is forced to coordinate and insert into the sterically hindered α-methylstyrene double bond[2].
Critical Insight: α-Methylstyrene derivatives are highly susceptible to acid-catalyzed dimerization (forming indane derivatives)[3]. Therefore, robust basic conditions must be maintained throughout the catalytic cycle to neutralize the equivalents of HX generated during β-hydride elimination.
Chemoselective pathways of 3-bromo-α-methylstyrene in Pd-catalyzed Heck reactions.
Quantitative Data: Catalyst and Condition Optimization
The following table summarizes the optimization for Pathway A , coupling 3-bromo-α-methylstyrene with methyl acrylate. The shift from amine bases (Entry 1, 2) to inorganic bases (Entry 3, 4) significantly reduces side reactions, while the use of the bulky, electron-rich JohnPhos ligand accelerates oxidative addition into the aryl bromide.
Table 1: Optimization of Pathway A (Synthesis of Cinnamate Derivatives)
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 68 |
| 3 | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 82 |
| 4 | Pd₂(dba)₃ | JohnPhos | K₂CO₃ | Toluene | 100 | 89 |
| 5 | Pd(OAc)₂ | dppp | K₂CO₃ | DMF | 100 | 55 |
Note: Yields determined by GC-MS using an internal standard. Entry 4 represents the optimal self-validating protocol.
Experimental Protocols
Protocol A: Heck Coupling at the Aryl Bromide
Synthesis of Methyl (E)-3-(3-(prop-1-en-2-yl)phenyl)acrylate
This protocol utilizes the optimized conditions from Table 1 (Entry 4) to ensure high conversion while suppressing the polymerization of the α-methylstyrene moiety[1].
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), JohnPhos (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Reagent Addition: Under a positive flow of Argon, add anhydrous Toluene (5.0 mL) to maintain a dilute 0.2 M concentration. Add 3-bromo-α-methylstyrene (1.0 mmol, 1.0 equiv) and methyl acrylate (1.5 mmol, 1.5 equiv) via a gastight syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours with vigorous stirring.
-
Validation: Monitor the reaction progress by GC-MS. The protocol is self-validating when the starting material mass (m/z 196/198, isotopic doublet) is fully consumed and replaced by the product mass (m/z 202).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify by silica gel flash chromatography (Hexanes/EtOAc 9:1) to obtain the pure product.
Protocol B: Heck Coupling at the Alkene
Synthesis of 1-Bromo-3-(1,2-diphenylvinyl)benzene
This protocol forces reactivity at the alkene by utilizing a highly reactive aryl iodide and abstracting the iodide with a silver salt to generate a cationic Pd(II) species[2].
-
Reaction Setup: In an oven-dried vial, add Pd(OAc)₂ (0.05 mmol, 5 mol%), Ag₂CO₃ (1.5 mmol, 1.5 equiv), and iodobenzene (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Purge the vial with Argon for 5 minutes.
-
Reagent Addition: Add anhydrous DMF (5.0 mL) followed by 3-bromo-α-methylstyrene (1.0 mmol, 1.0 equiv).
-
Reaction: Stir the mixture at 80 °C for 16 hours. Causality note: The Ag₂CO₃ serves a dual purpose—it acts as the base to prevent acid-catalyzed dimerization of the substrate[3], and it abstracts the iodide to form the highly electrophilic cationic Pd intermediate.
-
Validation: Monitor via TLC (100% Hexanes). The reaction is complete when a new UV-active spot appears with a lower Rf than the starting material, and the starting material spot is consumed.
-
Workup: Filter the crude mixture through Celite to remove AgI precipitates. Wash the filtrate with water (3 x 10 mL) to remove DMF, and extract with diethyl ether (3 x 15 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography to yield the functionalized alkene.
Catalytic Cycle Workflow
The following diagram illustrates the mechanistic pathway for Protocol A , highlighting the specific intermediates formed when 3-bromo-α-methylstyrene undergoes standard Heck arylation.
Standard Pd(0)/Pd(II) catalytic cycle for the Heck arylation of external alkenes.
References
-
Synthesis of (1E,3E)-1,4-diarylbuta-1,3-dienes promoted by μ-OMs palladium–dimer complex D-NB.info [Link]
-
Heteropolyacid-catalyzed dimerization of α-methylstyrene; On the efficiency and selectivity dependence ResearchGate [Link]
-
Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? University of Liverpool [Link]
Sources
Synthesis of meta-substituted biaryls from 1-bromo-3-(1-propen-2-yl)benzene
Executive Summary
This technical guide details the strategic application of 1-bromo-3-(1-propen-2-yl)benzene (CAS: 1430-76-8) as a linchpin intermediate for accessing meta-substituted biaryls. While para-substituted biaryls are readily accessible via standard electrophilic aromatic substitution, meta-isomers often require forcing conditions or directing groups that limit structural diversity.
This protocol leverages the distinct chemoselectivity between the aryl bromide (highly reactive in Pd-catalyzed cross-coupling) and the isopropenyl group (latent functionality). We present a validated workflow for:
-
Suzuki-Miyaura Coupling: Selective arylation of the bromide without affecting the alkene.
-
Downstream Functionalization: Oxidative cleavage of the isopropenyl "mask" to reveal a 3-acetyl moiety, a privileged pharmacophore in kinase inhibitors and GPCR modulators.
Strategic Analysis: The Bifunctional Advantage
The utility of this compound lies in its orthogonal reactivity. In standard Palladium-catalyzed cycles, the oxidative addition of Pd(0) to the C-Br bond (
Visualizing the Chemoselective Pathway
Figure 1: Kinetic hierarchy of the starting material. The presence of a boronic acid channels the reaction almost exclusively through Pathway A (Suzuki), preserving the isopropenyl handle.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesize 3-(1-propen-2-yl)biaryl derivatives. Scope: Compatible with electron-rich and electron-poor aryl boronic acids.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (
) (1.2 equiv) -
Catalyst:
(3 mol%)-
Rationale: The bidentate dppf ligand creates a wide bite angle, enhancing reductive elimination rates and stability against thermal decomposition compared to
.
-
-
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (Degassed)
-
Additive (Critical): BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%)
-
Expert Insight: Styrenyl derivatives are prone to thermal polymerization. BHT acts as a radical scavenger to prevent oligomerization of the isopropenyl tail during the 80°C heating step.
-
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.
-
Charge: Add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and BHT (1 mol%).
-
Solvent Addition: Add 1,4-Dioxane (
concentration relative to bromide). Sparge with Argon for 15 minutes.-
Note: Oxygen is the primary cause of homocoupling side-products. Do not skip sparging.
-
-
Catalyst Addition: Add
(3 mol%) quickly against positive Argon pressure. -
Base Addition: Add degassed 2.0 M
(3.0 equiv). -
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (UV visualization).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization Data: Catalyst Performance
Comparison of conditions for coupling with Phenylboronic acid (1.2 equiv).
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Toluene/EtOH | 90 | 78% | Minor polymerization observed. | ||
| Dioxane/H2O | 80 | 94% | Optimal. Clean conversion. | ||
| Toluene/H2O | 100 | 88% | Higher cost; unnecessary for bromides. |
Protocol 2: Oxidative Cleavage (The "Masked" Ketone)
Objective: Convert the isopropenyl group into a methyl ketone (acetyl group). Mechanism: Ruthenium-catalyzed oxidative cleavage.[2][3][4][5] Why this method? Unlike ozonolysis, this protocol does not require specialized generators or cryogenic cooling (-78°C), making it scalable and bench-friendly.
Materials
-
Substrate: 3-(1-propen-2-yl)biaryl (from Protocol 1)
-
Catalyst:
(5 mol%) -
Oxidant:
(4.0 equiv) -
Solvent System:
(2:2:3)-
Green Alternative:
can replace if halogenated solvents are restricted.[4]
-
Step-by-Step Methodology
-
Preparation: Dissolve the biaryl substrate in Acetonitrile (ACN).
-
Catalyst Solution: In a separate beaker, dissolve
and in water. The solution will turn bright yellow (indicating generation). -
Addition: Add the aqueous oxidant solution to the organic substrate solution.
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Observation: The reaction mixture will cycle through black (
) and yellow ( ) states.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce residual Ruthenium. -
Workup: Extract with DCM. The organic layer may remain dark; filter through a pad of Celite/Silica to remove Ruthenium residues.
Experimental Workflow & Decision Tree
This diagram guides the researcher through the decision-making process based on the desired final scaffold.
Figure 2: Divergent synthesis workflow. The isopropenyl group serves as a versatile handle for accessing ketones (Path A), alkanes (Path B), or alcohols (Path C).
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Yang, D., & Zhang, C. (2001).[2][5] Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. The Journal of Organic Chemistry, 66(14), 4814–4818.
-
BenchChem Technical Support. (2025). Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis and Applications. BenchChem Application Notes.
-
Carlsen, P. H. J., et al. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936–3938.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Using 1-bromo-3-(1-propen-2-yl)benzene as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1-Bromo-3-(1-propen-2-yl)benzene in Meta-Substituted Scaffold Design
Abstract
In modern medicinal chemistry, the meta-substituted phenyl ring serves as a critical geometric spacer, often superior to para-substitution for optimizing ligand-receptor fit in kinase inhibitors and GPCR modulators. This compound (CAS 25108-58-1) emerges as a high-value "linchpin" intermediate due to its dual, orthogonal reactivity handles: an aryl bromide for cross-coupling and an
Introduction: The "Meta-Linker" Advantage
Drug candidates frequently require a central phenyl core to orient binding domains.[1] While para-substitution provides linearity, meta-substitution introduces a "kink" (
This compound offers a distinct advantage over simple alkyl-halides:
-
Orthogonality: The aryl bromide (
-Br) is highly reactive toward Pd-oxidative addition, while the isopropenyl group remains inert under standard cross-coupling conditions.[1] -
Lipophilicity Tuning: The isopropenyl group is a "masked" isopropyl group. It can be retained to lock conformation via conjugation or reduced (
) to an isopropyl group to boost and metabolic stability.[1] -
Chiral Access: Unlike a static alkyl group, the alkene allows for asymmetric hydroboration to generate chiral alcohols (
).[1]
Table 1: Physicochemical Profile
| Property | Data | Relevance |
|---|---|---|
| CAS Number | 25108-58-1 | Identity verification |
| Formula |
Strategic Workflows
The utility of this intermediate lies in the ability to diverge synthetic pathways. The diagram below illustrates the decision tree for utilizing the Bromine handle versus the Alkene handle.
Figure 1: Divergent functionalization pathways.[1] Pathway A is the primary route for scaffold construction.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple the aryl bromide with a boronic acid while preserving the isopropenyl double bond.[1]
Mechanism & Rationale:
The oxidative addition of Pd(0) into the
Materials:
-
Aryl Boronic Acid (
) (1.2 equiv)[1] -
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the aryl boronic acid (1.2 mmol) and
(0.05 mmol). Seal and purge with Argon for 5 minutes. -
Substrate Addition: Dissolve this compound (1.0 mmol, ~197 mg) in degassed 1,4-Dioxane (5 mL) and inject into the vial.
-
Base Activation: Add the degassed 2.0 M
solution (1.5 mL) via syringe. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to minimize polymerization risks.[1]
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl (M+1 peak).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry over
.[1][6] -
Purification: Concentrate and purify via flash column chromatography (Silica gel). The isopropenyl group is non-polar; products typically elute in low-polarity fractions.[1]
Self-Validation Check:
-
NMR Diagnostic: The product must show two singlets for the terminal alkene protons (
and ppm) and a methyl singlet ( ppm).[1] Loss of these signals indicates side-reaction (polymerization or reduction).[1]
Protocol B: "Hydro-Finishing" (Alkene Saturation)
Objective: To convert the isopropenyl linker into a metabolically stable isopropyl group.[1]
Rationale: The isopropenyl group is electron-rich and can be prone to metabolic oxidation (epoxidation).[1] Reducing it to an isopropyl group creates a robust hydrophobic core, often increasing the drug's half-life.[1]
Materials:
-
Isopropenyl-biaryl intermediate (from Protocol A)[1]
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethanol[1]
-
Hydrogen source:
balloon (1 atm)
Methodology:
-
Dissolution: Dissolve the intermediate in MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an Argon blanket. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3 times). Stir vigorously at room temperature under 1 atm for 2–4 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate. Quantitative conversion is typical; further purification is rarely needed.[1]
Advanced Application: Chiral Functionalization
For projects requiring stereochemical complexity, the isopropenyl group serves as a prochiral handle.[1]
Pathway: Anti-Markovnikov Hydroboration.[1]
-
Reagent: 9-BBN or chiral boranes (e.g.,
).[1] -
Product: 3-(2-hydroxy-1-methylethyl)phenyl derivatives.[1]
-
Mechanism: The boron atom adds to the less hindered terminal carbon. Oxidation with
yields the primary alcohol with a chiral center at the benzylic position ( ).[1] -
Pharma Relevance: This motif mimics the chiral segments found in ibuprofen-like NSAIDs and certain beta-blockers.[1]
Safety & Handling (SDS Highlights)
-
Hazards:
-
Storage: Store at 2–8°C. Light sensitive. The alkene can slowly polymerize if exposed to heat or radical initiators without stabilizers (often stabilized with TBC).[1]
-
Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link][1]
-
PubChem. (2025).[2][7] Compound Summary: this compound.[1][4][5][9][10][11] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 2091817-62-6,4-Amino-5-fluoro-2-iodophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-Bromocumene | CAS#:5433-01-2 | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. N/A,4-(3-Bromophenyl)oxazolidine-2,5-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1-Bromo-4-(1-propen-2-yl)benzene , Package: 5g , Laibo Chem - Acs Reagentes [acsreagentes.com.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Bromo-3-(prop-1-yn-1-yl)benzene | C9H7Br | CID 69181882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. 25108-58-1 cas, this compound - купить реактив в интернет-магазине Красная звезда | B981064 Macklin [tdkz.su]
- 11. chembk.com [chembk.com]
Application Note: Meta-Selective Bromination of α-Methylstyrene via Sterically Governed C–H Borylation and Halodeborylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The functionalization of α-methylstyrene (AMS) at the meta position presents a formidable chemoselectivity and regioselectivity challenge in organic synthesis. Traditional electrophilic aromatic substitution (EAS) utilizing Br₂ and a Lewis acid catalyst is fundamentally incompatible with AMS; the highly reactive 1,1-disubstituted alkene undergoes rapid dibromination. Furthermore, even if the alkene were temporarily masked, the alkyl moiety strongly directs electrophiles to the ortho and para positions.
While recent advancements have enabled Ru-catalyzed meta-bromination, these systems strictly require strongly coordinating directing groups (e.g., pyridyl or pyrazolyl moieties) 1, which AMS lacks. To bypass these intrinsic electronic biases, we employ a sterically governed, two-step protocol: an Iridium-catalyzed C–H borylation followed by a Copper-mediated halodeborylation 2.
Causality Behind the Chemistry:
-
Regiocontrol via Sterics: The [Ir(OMe)(COD)]₂ / dtbpy catalytic system creates a highly sterically demanding pocket. C–H activation is forced exclusively to the meta position, avoiding the steric bulk of the isopropenyl group.
-
Alkene Chemoselectivity: While terminal alkenes are susceptible to competitive hydroboration, the 1,1-disubstituted alkene of AMS is sufficiently hindered to remain intact during the borylation phase.
-
Stereoretentive Halodeborylation: Copper(II) bromide facilitates a rapid transmetalation of the arylboronate, followed by reductive elimination to yield the aryl bromide, perfectly preserving the meta regiochemistry established in the first step 2.
Workflow Visualization
Workflow for meta-selective bromination of α-methylstyrene via borylation-halodeborylation.
Experimental Protocols
Step 1: Iridium-Catalyzed Sterically Governed C–H Borylation
Objective: Regioselective installation of a pinacolborane (Bpin) group at the meta position.
Reagents:
-
α-Methylstyrene: 2.0 mmol (Used in excess to prevent bis-borylation)
-
Bis(pinacolato)diboron (B₂pin₂): 1.0 mmol (Limiting reagent)
-
[Ir(OMe)(COD)]₂: 0.015 mmol (1.5 mol%)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy): 0.030 mmol (3.0 mol%)
-
Hexane: 6.0 mL (Anhydrous, degassed)
Methodology:
-
In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk flask with [Ir(OMe)(COD)]₂, dtbpy, and B₂pin₂.
-
Add anhydrous hexane, followed by α-methylstyrene. The solution will transition to a deep red/brown color, indicating the formation of the active Ir-boryl complex.
-
Seal the flask, remove it from the glovebox, and stir at 80 °C for 16 hours.
-
Cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Pass the crude residue through a short silica gel pad (eluting with 10% EtOAc in hexanes) to remove the iridium catalyst.
-
Concentrate the filtrate to yield the crude meta-Bpin-α-methylstyrene. This intermediate is robust and should be used directly in Step 2 without further purification.
Step 2: Copper-Mediated Stereoretentive Halodeborylation
Objective: Conversion of the meta-C–B bond to a meta-C–Br bond without disrupting the alkene.
Reagents:
-
Crude meta-Bpin-α-methylstyrene: ~1.0 mmol (from Step 1)
-
CuBr₂: 3.0 mmol (Exactly 3.0 equiv relative to the initial B₂pin₂)
-
Methanol / Deionized Water: 10 mL / 10 mL
Methodology:
-
Dissolve the crude arylboronate from Step 1 in 10 mL of methanol in a 50 mL round-bottom flask equipped with a reflux condenser.
-
In a separate vial, dissolve CuBr₂ in 10 mL of deionized water.
-
Add the aqueous CuBr₂ solution to the methanolic reaction mixture.
-
Heat the biphasic mixture to 80 °C (reflux) and stir vigorously for 6 hours. Monitor the consumption of the boronate via TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with 20 mL of diethyl ether.
-
Separate the organic layer and extract the aqueous phase with diethyl ether (2 × 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (100% hexanes) to isolate pure meta-bromo-α-methylstyrene.
Quantitative Data & Regioselectivity Profile
The following table summarizes the expected performance of this protocol across AMS and structurally related benchmarks to highlight the sensitivity of the steric control.
| Substrate | Borylation Yield (Step 1) | Regioselectivity (m:o:p) | Halodeborylation Yield (Step 2) | Overall Isolated Yield |
| α-Methylstyrene | 78% | >95 : <1 : 4 | 82% | ~64% |
| Styrene (Reference) | 65% | 90 : 5 : 5 | 75% | ~49% |
| tert-Butylbenzene (Reference) | 85% | >99 : <1 : <1 | 88% | ~75% |
Note: Yields are based on B₂pin₂ as the limiting reagent. Regioselectivity is determined by GC-FID analysis of the crude reaction mixture prior to purification.
Troubleshooting & Critical Parameters
-
Alkene Chemoselectivity during Borylation: If hydroboration of the isopropenyl group is observed, ensure that the dtbpy ligand is of the highest purity. The steric bulk of the active [Ir(dtbpy)] complex is the sole mechanism preventing the alkene from coordinating and undergoing hydroboration.
-
Over-bromination during Halodeborylation: The use of exactly 3.0 equivalents of CuBr₂ is non-negotiable. Excess CuBr₂ will lead to competitive electrophilic bromination of the alkene. If dibromination of the alkene occurs, the reaction time should be reduced, or the temperature lowered to 60 °C, as the halodeborylation of the C–B bond is kinetically faster than alkene bromination in highly polar solvents.
References
- Source: Dalton Transactions (RSC Publishing)
- Source: National Institutes of Health (NIH)
- Source: Journal of the American Chemical Society / Organic-Chemistry.
Sources
Application Note: Sonogashira Cross-Coupling of 1-Bromo-3-isopropenylbenzene with Terminal Alkynes
Executive Summary
The synthesis of highly functionalized, conjugated enynes and aryl alkynes is a cornerstone of modern drug development and materials science[1]. This application note details an optimized, self-validating protocol for the Sonogashira cross-coupling of 1-bromo-3-isopropenylbenzene (CAS: 25108-58-1) with terminal alkynes. By employing a robust Pd(II)/Cu(I) dual-catalyst system, this methodology achieves high chemoselectivity—specifically targeting the C(sp²)–Br bond while preserving the highly reactive, polymerizable isopropenyl moiety.
Introduction & Mechanistic Rationale
1-Bromo-3-isopropenylbenzene presents a unique chemoselectivity challenge. It contains both an electrophilic aryl bromide and an isopropenyl group (a terminal alkene). In palladium-catalyzed cross-couplings, the isopropenyl group is susceptible to undesired Heck-type olefin insertion or radical-initiated polymerization under thermal stress.
To circumvent these competing pathways, the Sonogashira coupling is uniquely suited due to its mild conditions and rapid transmetalation kinetics[1].
-
Catalyst Selection: Pd(PPh₃)₂Cl₂ is selected over Pd(PPh₃)₄ because it is highly stable, soluble, and requires low loading (2–5 mol%) to afford excellent yields[2]. It is reduced in situ to the active Pd(0) species by the amine base or the alkyne[1].
-
Co-Catalyst Dynamics: The addition of Copper(I) iodide (CuI) is critical. It reacts with the terminal alkyne to form a highly nucleophilic copper(I) acetylide. This intermediate facilitates a transmetalation step with the Pd(II)-aryl complex that is kinetically much faster than the competing Heck-type migratory insertion into the isopropenyl group.
-
Solvent and Base: Triethylamine (Et₃N) serves a dual purpose as both the reaction solvent and the proton acceptor necessary for the formation of the copper acetylide.
-
Thermal Control: The reaction is strictly maintained between room temperature (RT) and 50 °C. Elevated temperatures (>60 °C) dramatically increase the risk of isopropenyl polymerization.
Reaction Pathway & Chemoselectivity Logic
Figure 1: Chemoselectivity logic and reaction pathways in the Sonogashira coupling workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in analytical and visual checkpoints to ensure reaction integrity and reproducibility. The procedure requires anhydrous and anaerobic conditions to prevent side reactions[3].
Materials & Reagents
-
1-Bromo-3-isopropenylbenzene (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Anhydrous Triethylamine (Et₃N) (5.0 mL)
-
Optional: Butylated hydroxytoluene (BHT) (1 mol%) as a radical inhibitor.
Step-by-Step Methodology
-
Preparation & Degassing (Critical Step):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-isopropenylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add 5.0 mL of anhydrous Et₃N.
-
Self-Validation Check 1: The mixture should initially appear as a pale yellow suspension.
-
Seal the flask and perform three freeze-pump-thaw cycles (or vigorously bubble with ultra-pure Argon for 15 minutes). Causality: Oxygen must be rigorously excluded because it oxidizes the copper acetylide, triggering the undesired Glaser homocoupling (diyne formation)[1].
-
-
Alkyne Addition:
-
Under a positive pressure of Argon, add the terminal alkyne dropwise over 5 minutes via a gas-tight syringe.
-
Self-Validation Check 2: Within 10–30 minutes of alkyne addition, the reaction mixture will darken significantly (turning deep brown or black). This color shift visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species and the progression of the catalytic cycle.
-
-
Reaction Monitoring:
-
Stir the mixture at room temperature (or up to 50 °C for aliphatic alkynes) for 4–12 hours.
-
Monitor the reaction via Thin-Layer Chromatography (TLC) using a 95:5 Hexanes/Ethyl Acetate eluent.
-
Self-Validation Check 3: The starting aryl bromide (UV-active, Rf ~0.8) should completely disappear, replaced by a new, highly fluorescent, UV-active spot corresponding to the extended conjugated system of the product.
-
-
Workup & Purification:
-
Dilute the crude mixture with 15 mL of diethyl ether (Et₂O) and filter through a pad of Celite to remove the precipitated triethylammonium bromide salts.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) (3 x 10 mL).
-
Self-Validation Check 4: The aqueous wash layer will turn deep blue. This confirms the successful sequestration and extraction of the copper co-catalyst as water-soluble [Cu(NH₃)₄]²⁺ complexes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
-
Quantitative Data Presentation
The table below summarizes the expected performance of 1-bromo-3-isopropenylbenzene with various classes of terminal alkynes under the optimized conditions.
| Terminal Alkyne | Catalyst Loading | Temp. | Time | Expected Yield | Chemoselectivity & Mechanistic Notes |
| Phenylacetylene | 2 mol% Pd / 4 mol% Cu | RT | 4–6 h | >85% | Highly reactive. Fast transmetalation prevents Heck-type insertion into the isopropenyl group. |
| Trimethylsilylacetylene (TMSA) | 2 mol% Pd / 4 mol% Cu | RT | 6–8 h | >90% | The bulky TMS group prevents side reactions at the alkyne terminus[1]. Excellent stability. |
| 1-Hexyne | 5 mol% Pd / 10 mol% Cu | 50 °C | 12 h | 75–80% | Aliphatic alkynes are less nucleophilic. Requires mild heating and higher catalyst loading. |
Troubleshooting & Analytical Validation
-
Issue: High Levels of Glaser Homocoupling (Diyne Formation).
-
Cause: Incomplete degassing or oxygen ingress during alkyne addition.
-
Solution: Ensure strict Schlenk techniques. Use freshly distilled, thoroughly degassed Et₃N.
-
-
Issue: Product Polymerization (Viscous, insoluble crude residue).
-
Cause: Thermal or radical initiation of the isopropenyl group.
-
Solution: Do not exceed 50 °C. Add 1 mol% BHT to the reaction mixture to quench rogue radicals. Store the purified enyne product at -20 °C in the dark.
-
-
Issue: Sluggish Conversion / Stalled Reaction.
-
Cause: Inactive catalyst or poor solubility of the copper acetylide intermediate.
-
Solution: If the reaction stalls, adding a polar aprotic co-solvent like DMF (in a 1:1 ratio with Et₃N) can drastically increase the solubility of the catalytic species and drive the reaction to completion[4].
-
References
-
Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. URL:[Link]
-
MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". Catalysts. URL:[Link]
-
Chemistry LibreTexts. "Sonogashira Coupling". LibreTexts Organic Chemistry. URL:[Link]
-
Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal. URL:[Link]
Sources
Application Notes and Protocols for the Synthesis of Flame-Retardant Polymers Using Brominated α-Methylstyrene
Introduction: The Imperative for Advanced Flame-Retardant Polymers
The widespread adoption of polymeric materials in construction, electronics, and transportation has revolutionized modern industry. However, the inherent flammability of most common polymers presents a significant fire safety risk.[1] To mitigate this, flame retardants are incorporated into polymer matrices. Among the most effective are brominated flame retardants (BFRs), which function by interrupting the combustion cycle.[2][3]
Traditionally, small-molecule, additive BFRs have been used. However, concerns over their potential to migrate from the polymer matrix and persist in the environment have driven the development of polymeric BFRs.[1] By incorporating the flame-retardant moiety directly into the polymer backbone, these advanced materials offer a more permanent and stable solution.
This guide provides a comprehensive overview and detailed protocols for the synthesis of flame-retardant polymers based on brominated α-methylstyrene. We will cover the synthesis of the monomer itself, subsequent polymerization and copolymerization techniques, and essential characterization methods. The protocols are designed for researchers and scientists, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
The Gas-Phase Mechanism of Brominated Flame Retardants
The efficacy of brominated flame retardants lies in their ability to disrupt the self-sustaining radical chain reactions that occur in the gas phase during combustion.[4] When a polymer containing a brominated species is heated, it decomposes and releases hydrogen bromide (HBr).[2] This HBr acts as a flame poison through several mechanisms:
-
Radical Trapping: In the gas phase, highly reactive hydroxyl (•OH) and hydrogen (•H) radicals are key propagators of combustion. HBr scavenges these radicals, replacing them with a much less reactive bromine radical (•Br).[2]
-
H• + HBr → H₂ + •Br
-
•OH + HBr → H₂O + •Br
-
-
Inhibition of Chain Branching: The bromine radical can further react with fuel molecules (RH), regenerating HBr, which can then repeat the scavenging cycle. This process effectively terminates the chain reaction.
-
•Br + RH → HBr + R•
-
-
Dilution Effect: The release of dense, non-combustible gases like HBr helps to dilute the concentration of flammable gases and oxygen at the flame front, further suppressing combustion.[4]
This mechanism is highly efficient, meaning a relatively small amount of bromine is needed to achieve significant flame retardancy.[1]
Caption: Workflow for the synthesis of brominated α-methylstyrene monomer.
Step A: Bromination of Poly(α-methylstyrene)
This procedure brominates the aromatic rings of the polymer. The degree of bromination can be controlled by the stoichiometry of the brominating agent.
Materials & Equipment:
-
Poly(α-methylstyrene) (PAMS), Mw = 1,000-200,000 g/mol
-
Solvent: Ethylene dichloride (EDC) or another suitable halogenated hydrocarbon
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
-
Brominating Agent: Liquid bromine (Br₂)
-
Quenching solution: 5% aqueous sodium bisulfite solution
-
Precipitation solvent: Methanol
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Low-temperature bath
Protocol:
-
In a chemical fume hood, dissolve poly(α-methylstyrene) in the halogenated solvent (e.g., EDC) to create a 10-15% (w/w) solution in the three-neck flask. 2[5]. Purge the flask with dry nitrogen and cool the solution to between -10°C and 0°C using a low-temperature bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) to the stirred solution. The amount should be catalytic, typically 1-5 mol% relative to the polymer repeat units. 4[6]. Add the desired amount of liquid bromine dropwise via the dropping funnel, maintaining the reaction temperature below 20°C. T[5]he molar ratio of Br₂ to PAMS repeat units will determine the degree of bromination (e.g., a 3.3:1 ratio aims for tribromination).
-
After the addition is complete, allow the reaction to stir at a controlled temperature (0°C to 20°C) for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture into a stirred 5% sodium bisulfite solution to neutralize any unreacted bromine.
-
Precipitate the brominated polymer by adding the organic phase to a large volume of methanol (typically 5-10 times the volume of the organic phase).
-
Filter the solid product, wash thoroughly with fresh methanol, and dry under vacuum at 60-80°C to a constant weight.
Step B: Depolymerization to Monomer
This step uses high temperature and vacuum to crack the brominated polymer back into its monomeric units, which are then collected via distillation.
[7]Materials & Equipment:
-
Dried brominated poly(α-methylstyrene) from Step A
-
Distillation apparatus suitable for high temperatures and vacuum (e.g., Kugelrohr or short-path distillation setup)
-
High-temperature heating mantle
-
Vacuum pump
Protocol:
-
Place the dried brominated polymer into the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed for high vacuum.
-
Begin heating the flask gradually under reduced pressure (e.g., 1-10 mmHg). 4[7]. The polymer will begin to depolymerize at temperatures between 250°C and 500°C. The optimal range is typically 300-400°C. 5[7]. The brominated α-methylstyrene monomer will distill over as a liquid. Collect the distillate in a receiving flask cooled with an ice bath.
-
The collected monomer can be further purified by redistillation if necessary. Store the purified monomer under refrigeration with an inhibitor (like TBC) to prevent spontaneous polymerization.
Protocol 2: Solution Polymerization of Brominated Monomer
Solution polymerization is a straightforward method to produce homopolymers of brominated α-methylstyrene or copolymers with other vinyl monomers. It offers good control over the reaction temperature and allows for easy characterization of the resulting polymer.
Materials & Equipment:
-
Purified brominated α-methylstyrene monomer
-
Solvent: Toluene or xylene
-
Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)
-
Precipitation solvent: Methanol
-
Schlenk flask or sealed reactor with magnetic stirrer and nitrogen inlet
-
Constant temperature oil bath
Protocol:
-
Add the brominated α-methylstyrene monomer and solvent (e.g., toluene, to achieve a 20-50% monomer concentration) to the reactor.
-
Bubble dry nitrogen through the solution for 20-30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Add the free-radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer). The choice and concentration of the initiator are critical for controlling the polymer's molecular weight; lower concentrations generally lead to higher molecular weights. 4[8]. Seal the reactor and place it in a preheated oil bath. The reaction temperature depends on the initiator's half-life (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for 4-24 hours. The reaction mixture will become more viscous as the polymer forms.
-
Cool the reactor to room temperature and open it to the air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Filter the resulting white solid, wash with additional methanol, and dry in a vacuum oven at 80°C until a constant weight is achieved.
| Parameter | Typical Range | Rationale/Effect |
| Monomer Conc. | 20-50% (w/w) | Affects reaction rate and final polymer molecular weight. |
| Initiator (AIBN) | 0.1-1.0 mol% | Higher concentration increases rate but lowers molecular weight. |
| Temperature | 60-80 °C | Must be appropriate for the chosen initiator's decomposition rate. |
| Reaction Time | 4-24 hours | Determines the final monomer conversion and yield. |
Table 1: Typical parameters for solution polymerization.
Protocol 3: Emulsion Polymerization for Copolymer Synthesis
Emulsion polymerization is an industrially important technique used to produce high-molecular-weight polymers as stable aqueous dispersions (latices). T[8]his protocol describes the copolymerization of styrene with brominated α-methylstyrene to create a flame-retardant polystyrene latex.
Emulsion Polymerization Process Overview
Caption: Key intervals in a typical ab initio emulsion polymerization process.
Materials & Equipment:
-
Monomers: Styrene and brominated α-methylstyrene
-
Deionized water
-
Surfactant (emulsifier): Sodium dodecyl sulfate (SDS)
-
Initiator: Potassium persulfate (KPS)
-
Buffer (optional): Sodium bicarbonate
-
Jacketed glass reactor with mechanical stirrer, condenser, nitrogen inlet, and temperature probe
Protocol:
-
Prepare the Aqueous Phase: To the reactor, add deionized water, the surfactant (e.g., SDS), and the buffer (if used).
-
Deoxygenate: Heat the aqueous phase to the reaction temperature (e.g., 70-80°C) under a slow stream of nitrogen while stirring. Maintain the nitrogen purge for at least 30 minutes to remove oxygen.
-
Prepare the Oil Phase: In a separate beaker, mix the styrene and brominated α-methylstyrene monomers to the desired ratio.
-
Add Monomers: Add the monomer mixture to the hot aqueous phase. Stir for 15-20 minutes to allow for the formation of a stable emulsion (monomer droplets and swollen micelles).
-
Initiate Polymerization: Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Maintain Reaction: Continue stirring at the set temperature for 2-6 hours. The appearance of the emulsion will change from semi-transparent to an opaque, milky-white latex as polymer particles form and grow.
-
Cool Down: Once the desired conversion is reached, cool the reactor to room temperature.
-
Isolate Polymer (if needed): The product is a stable latex. To isolate the solid polymer for analysis, the latex can be coagulated by adding a salt solution (e.g., Al₂(SO₄)₃) or by pouring it into methanol. The resulting solid can then be filtered, washed, and dried.
| Component | Typical Amount (phm) | Function |
| Monomers (Total) | 100 | Building blocks of the polymer. |
| Deionized Water | 150 - 200 | Continuous phase, heat transfer medium. |
| Surfactant (SDS) | 1 - 3 | Stabilizes monomer droplets and polymer particles. |
| Initiator (KPS) | 0.2 - 1.0 | Generates free radicals to start polymerization. |
Table 2: Typical recipe for emulsion copolymerization (phm = parts per hundred monomer).
Characterization and Performance Validation
Validating the synthesis requires a combination of techniques to confirm the chemical structure, molecular properties, and functional performance of the resulting polymer.
| Technique | Parameter Measured | Expected Outcome / Interpretation |
| ¹H & ¹³C NMR | Chemical Structure, Copolymer Composition | Confirms the presence of brominated aromatic rings and α-methyl groups. Integration of peaks allows for calculation of copolymer composition. |
| FTIR | Functional Groups | Shows characteristic peaks for aromatic C-H, aliphatic C-H, and C-Br bonds. |
| GPC / SEC | Mn, Mw, PDI | Determines the number-average and weight-average molecular weights and their distribution. Emulsion polymers typically have high Mw and broad PDI. |
| TGA | Thermal Stability, % Bromine | Measures weight loss versus temperature. A lower onset of decomposition compared to non-brominated analogues is expected due to C-Br bond cleavage. The residual mass can correlate with char formation. |
| DSC | Glass Transition Temp. (Tg) | Indicates the polymer's transition from a glassy to a rubbery state. Tg depends on the copolymer composition. |
| UL-94 / LOI | Flammability Rating | Quantifies the flame-retardant performance. A successful synthesis should result in a higher LOI value or a better UL-94 rating (e.g., V-0). |
Table 3: Key characterization techniques and their expected outcomes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Insufficient reaction time.- Presence of oxygen or other inhibitors.- Incorrect reaction temperature. | - Increase reaction time.- Ensure thorough deoxygenation of the reaction mixture.- Verify the temperature is optimal for the chosen initiator. |
| Broad or Bimodal PDI in Solution Polymerization | - Chain transfer reactions.- High monomer conversion without controlled polymerization techniques. | - Lower the reaction temperature.- Stop the reaction at a lower conversion.- Consider controlled radical polymerization methods if narrow PDI is critical. |
| Unstable Latex in Emulsion Polymerization | - Insufficient surfactant concentration.- High ionic strength of the aqueous phase.- Inadequate stirring speed. | - Increase the amount of surfactant.- Use high-purity deionized water.- Optimize the agitation to ensure good mixing without causing shear-induced coagulation. |
| Poor Flame Retardancy | - Insufficient bromine content in the final polymer.- Inhomogeneous blending with the base polymer (if used as an additive). | - Verify the degree of bromination of the monomer via NMR or elemental analysis.- Adjust the copolymer feed ratio to incorporate more brominated monomer.- Ensure thorough melt-blending for uniform dispersion. |
Conclusion
The synthesis of polymers and copolymers from brominated α-methylstyrene offers a robust pathway to creating high-performance, integral flame retardants. By covalently bonding the bromine atoms to the polymer backbone, these materials provide a durable and safer alternative to traditional additive flame retardants. The protocols detailed in this guide for monomer synthesis, solution polymerization, and emulsion polymerization provide a solid foundation for researchers to develop and characterize novel flame-retardant materials tailored for a wide range of applications, from electronic enclosures to building insulation.
References
-
Title: Alpha-methyl-p-bromo-styrene and method of preparation.
-
Title: Flame retardant brominated styrene-based polymers.
-
Title: Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin.
-
Title: SAFETY DATA SHEET - α-Methylstyrene.
-
Title: Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin | Request PDF.
-
Title: Brominated Polystyrene: Applications as Fireproofing Agents, Preparation and Degradation Mechanism.
-
Title: Polymerization of Alpha-Methylstyrene.
-
Title: Brominated Flame Retardant.
-
Title: Alpha-Methylstyrene - SAFETY DATA SHEET.
-
Title: AMS (Alpha Methyl Styrene) - SAFETY DATA SHEET.
-
Title: alpha-Methylstyrene - SAFETY DATA SHEET.
-
Title: SAFETY DATA SHEET - alpha-Methylstyrene, stabilized.
-
Title: Process for the preparation of brominated polystyrene having improved color characteristics.
-
Title: What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications.
-
Title: The evolution of bromine flame retardants towards brominated polymers.
-
Title: Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives.
-
Title: Aromatic bromination of polystyrene using bromine as the reaction solvent.
-
Title: Polymerization of alpha-methylstyrene.
-
Title: Poly(α-methyl styrene) Sample #: P4588-MeS Structure.
-
Title: Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization.
-
Title: Study of thermal properties of poly (α-methyl styrene) and polyurethane and their fullerene-based interpenetrating polymer.
-
Title: Emulsion copolymers of alpha‐methylstyrene and styrene.
-
Title: Kinetic Studies on Homopolymeriz
-Methylstyrene and Sequential Block Copolymerization of Isobutylene with -Methylstyrene. -
Title: (PDF) Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization.
-
Title: Quantitative characterization of a polystyrene/poly(alpha-methylstyrene) blend by MALDI mass spectrometry and size-exclusion chromatography.
-
Title: Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
-
Title: Copolymerization of α-methylstyrene and styrene.
-
Title: Notes - Bromination of α-Methylstyrene with N-Bromosuccinimide.
-
Title: Allylic Halogenation of α-Methylstyrene. Preparation of α-Chloromethylstyrene.
-
Title: Polymerization of Alpha-Methylstyrene.
-
Title: Brominated polystyrene having improved thermal stability and color and process for the preparation thereof.
-
Title: Heat of polymerization of alpha-methylstyrene from heats of combustion of monomer and 4 polymer fractions.
-
Title: Fundamentals of Emulsion Polymerization.
Sources
- 1. Flame retardants, high molecular weight brominated polymers [lets-talk-bromine.bsef.com]
- 2. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News - OCEANCHEM [oceanchemgroup.com]
- 3. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. CN1275992A - Process for the preparation of brominated polystyrene having improved color characteristics - Google Patents [patents.google.com]
- 6. EP0906345B1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof - Google Patents [patents.google.com]
- 7. US3959398A - Alpha-methyl-p-bromo-styrene and method of preparation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing polymerization of m-bromo-alpha-methylstyrene during storage
Technical Support Center: m-Bromo- -methylstyrene Storage & Handling
Current Status: Operational | Topic: Stabilization & Polymerization Prevention[1]
Executive Summary
m-Bromo-
The Critical Failure Mode: Users often store BAMS under strict inert atmosphere (Nitrogen/Argon) while relying on the inhibitor 4-tert-butylcatechol (TBC) . This is a chemical contradiction; TBC requires dissolved oxygen to function.
Module 1: Storage Protocol (The Gold Standard)
The "TBC Paradox" Explained
Most researchers assume "Inert Gas = Safe." For styrenics stabilized with TBC, this is incorrect .
-
Mechanism: TBC is not the inhibitor; the quinone formed by the reaction of TBC with oxygen is the active radical scavenger.
-
The Risk: If you sparge BAMS with nitrogen to remove all oxygen, you disable the TBC. Thermal initiation can then proceed unchecked, leading to "gummy" oligomer formation.
Recommended Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerator) | Reduces thermal energy below the activation barrier for auto-initiation. |
| Light | Amber Glass / Foil Wrapped | Prevents UV-induced cleavage of the C-Br bond or generation of benzylic radicals. |
| Atmosphere | Air Headspace (Do not sparge) | Maintains the 10-15 ppm dissolved |
| Inhibitor | TBC (10-50 ppm) | Scavenges free radicals. Note: If storing >6 months, check TBC levels. |
| Container | Glass (Teflon lined cap) | Avoids leaching of plasticizers; prevents evaporation of volatile monomer. |
Decision Logic: Storage Strategy
Use this flow to determine the correct storage method based on your usage timeline.
Figure 1: Storage decision tree highlighting the relationship between temperature, atmosphere, and inhibitor activity.
Module 2: Inhibitor Removal (Pre-Reaction)
For sensitive catalytic reactions (e.g., Suzuki-Miyaura coupling or Anionic Polymerization), TBC must be removed as it can chelate metal catalysts or quench anionic initiators.
The "Self-Validating" Wash Protocol
This method includes a visual checkpoint to ensure TBC is actually being removed.
Reagents Needed:
-
10% NaOH (aq) or KOH (aq)[3]
-
Brine (Saturated NaCl)
-
Magnesium Sulfate (
)
Step-by-Step Guide:
-
Dilution: Dilute the BAMS monomer with an equal volume of Diethyl Ether or DCM (reduces viscosity and improves separation).
-
The Active Wash (Critical Step):
-
Wash with 10% NaOH (
Vol). -
Visual Check: The aqueous layer should turn Pink or Brown .
-
Why? TBC forms a colored quinone salt under basic conditions. If the layer is colorless, either your monomer had no inhibitor, or the TBC is already depleted (polymerization risk).
-
-
Neutralization: Wash the organic layer with distilled water until pH is neutral.
-
Drying: Wash with Brine, then dry over
. -
Concentration: Remove solvent via rotary evaporation (keep bath
C).
Figure 2: Workflow for TBC removal. The "Pink Layer" is the chemical indicator of successful inhibitor extraction.
Module 3: Troubleshooting & FAQs
Q1: My monomer has turned yellow. Is it polymerized?
Diagnosis: Not necessarily.
-
Cause: Yellowing is often due to the formation of quinones (oxidized TBC) or trace oxidation of the bromine moiety.
-
Test: Add a few drops of the monomer to excess Methanol.
Q2: Can I just distill it to clean it?
Guidance: Yes, but with extreme caution.
-
Risk: Heating BAMS accelerates polymerization.
-
Requirement: You must use Vacuum Distillation to keep the boiling point below
C. -
Pro-Tip: Add fresh inhibitor (solid TBC or sulfur) to the distillation pot before heating to prevent the "pot residue" from polymerizing explosively as it concentrates.
Q3: I sparged my bottle with Argon and stored it in the fridge. Now it's viscous. Why?
Root Cause: You starved the inhibitor.
-
Explanation: By removing oxygen, you prevented TBC from scavenging radicals. The "Alpha-Methyl" group lowers the polymerization rate, but over months, slow "creeping" oligomerization occurred because the TBC was inactive.
-
Fix: For long-term inert storage, you must rely on temperature (
C), not the inhibitor.
Q4: What are the physical properties for my calculations?
Use these values for stoichiometry (approximate for m-isomer):
| Property | Value | Notes |
| Molecular Weight | ~197.07 g/mol | |
| Density | ~1.34 - 1.36 g/mL | Denser than styrene (0.91) due to Bromine. |
| Boiling Point | ~80-85°C @ 7 mmHg | High vacuum required for distillation. |
| Ceiling Temp ( | ~61°C | Above this, depolymerization competes. |
References
-
Mechanism of TBC Inhibition : BenchChem. A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor. Link
-
Ceiling Temper
-Methylstyrene : Wikipedia/Dainton & Ivin. Thermodynamics of Polymerization & Ceiling Temperature. Link -
Styrene Purification Protocols : ResearchGate. Methods for removing TBC and phenolic inhibitors from styrenic monomers. Link
-
Safety & Handling : Thermo Fisher Scientific. Safety Data Sheet: Alpha-Methylstyrene. Link
-
Brominated Styrene Properties : Google Patents (US3959398A). Alpha-methyl-p-bromo-styrene and method of preparation. Link
Sources
- 1. metrohm.com [metrohm.com]
- 2. scribd.com [scribd.com]
- 3. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ineos.com [ineos.com]
Controlling ceiling temperature in poly(m-bromo-alpha-methylstyrene) synthesis
Welcome to the technical support center for the synthesis of poly(α-methylstyrene) derivatives, with a special focus on controlling the ceiling temperature (Tc) in the synthesis of poly(m-bromo-alpha-methylstyrene). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this class of challenging monomers.
Introduction: The Challenge of the Ceiling Temperature
The polymerization of α-methylstyrene and its derivatives is a classic example of a reversible, equilibrium-controlled process.[1] Unlike many vinyl monomers that polymerize with a large, favorable change in enthalpy, α-methylstyrene has a relatively low heat of polymerization. This is largely due to steric hindrance between the phenyl and α-methyl groups on adjacent monomer units in the polymer chain.[2]
This reversibility gives rise to the concept of the ceiling temperature (Tc) , the temperature at which the rate of polymerization (propagation) equals the rate of depolymerization (depropagation).[3][4] Above the Tc, depolymerization is favored, and high molecular weight polymer will not form.[2][5] For the parent α-methylstyrene, the Tc is approximately 66°C for bulk monomer.[2] This low Tc presents a significant synthetic challenge that requires precise temperature control.
The introduction of a substituent on the phenyl ring, such as a bromine atom in the meta position, will alter the electronic and steric nature of the monomer, thereby changing its specific Tc. While direct thermodynamic data for m-bromo-alpha-methylstyrene is not widely published, the principles outlined in this guide for the parent monomer are directly applicable and provide a robust framework for process optimization.
Frequently Asked Questions (FAQs)
Q1: What is ceiling temperature and why is it critical for poly(m-bromo-alpha-methylstyrene)?
A1: The ceiling temperature (Tc) is the threshold temperature for a given monomer concentration above which the polymerization process is no longer thermodynamically favorable.[6] The Gibbs free energy of polymerization (ΔGp) is described by the equation:
ΔGp = ΔHp – TΔSp
where ΔHp is the enthalpy of polymerization and ΔSp is the entropy of polymerization.
-
ΔHp (Enthalpy): For vinyl polymerization, the conversion of a π-bond in the monomer to a σ-bond in the polymer is an exothermic process, so ΔHp is negative.[3] Steric hindrance, as seen in α-methylstyrene derivatives, makes this value less negative compared to a monomer like styrene.[7]
-
ΔSp (Entropy): The conversion of many free-moving monomer molecules into a constrained polymer chain results in a decrease in randomness, so ΔSp is also negative.[3]
Because both terms are negative, the TΔSp term becomes more positive as temperature (T) increases. The ceiling temperature is the point where TΔSp exactly balances ΔHp, making ΔGp equal to zero.[2] Above this temperature, ΔGp becomes positive, and depolymerization dominates. For monomers like m-bromo-alpha-methylstyrene with significant steric hindrance, the Tc is relatively low, making strict temperature control essential for achieving high yields and desired molecular weights.[2]
Q2: I'm not getting any polymer, or my yields are very low. What's the most likely cause?
A2: The most probable cause is that your polymerization temperature is at or above the ceiling temperature for your specific reaction conditions. Several factors influence the effective Tc:
-
Monomer Concentration: The ceiling temperature is dependent on the monomer concentration.[6] Lower monomer concentrations will have a lower Tc. The relationship can be described by the Dainton-Ivin equation:
Tc = ΔH° / (ΔS° + R ln[M])
where [M] is the monomer concentration, R is the gas constant, and ΔH° and ΔS° are the standard enthalpy and entropy of polymerization.[8] If you are working in dilute solutions, you must lower the polymerization temperature accordingly.
-
Purity of Reagents: Anionic polymerization, the most common method for these monomers, is extremely sensitive to impurities like water, oxygen, and other protic species.[9] These impurities can terminate the living polymer chains, preventing further propagation even if the temperature is below Tc.
-
Initiator Efficiency: Inefficient initiation will lead to a lower concentration of active polymer chains, which can affect the overall polymerization rate and yield.
Troubleshooting Steps:
-
Lower the Temperature: The first and most crucial step is to significantly lower the reaction temperature. For α-methylstyrene derivatives, temperatures between -15°C and -78°C are common.[10][11]
-
Increase Monomer Concentration: If possible, increasing the initial monomer concentration will raise the Tc, providing a wider operational window.
-
Verify Reagent Purity: Ensure all solvents and the monomer are rigorously purified and dried before use.[12]
Q3: The molecular weight distribution (polydispersity index, PDI) of my polymer is broad. Why is this happening?
A3: A broad PDI in a living anionic polymerization suggests one or more of the following issues:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Chain Termination/Transfer: Impurities in the system can terminate growing chains prematurely.[9]
-
Temperature Fluctuations: If the temperature fluctuates around the Tc, it can cause periods of polymerization and depolymerization, leading to a scrambling of molecular weights and a broadening of the PDI.[13] This is especially problematic in exothermic reactions where poor heat dissipation can cause localized "hot spots."
-
Equilibrium Effects: Operating very close to the Tc can lead to a more pronounced equilibrium between propagation and depropagation, which can contribute to a broader PDI.[13]
Troubleshooting Steps:
-
Improve Heat Transfer: Use a well-stirred reaction vessel with a high surface-area-to-volume ratio and an efficient cooling bath. For larger scale reactions, consider adding the monomer slowly to a solution of the initiator to better manage the heat of polymerization.[14]
-
Choose a Faster Initiator: Ensure your initiator (e.g., n-BuLi, sec-BuLi) is appropriate for the monomer and solvent system to achieve rapid and quantitative initiation.[15]
-
Rigorous Purification: Re-purify your monomer and solvent to remove any terminating agents.
Troubleshooting Guide: A Systematic Approach
This guide provides a structured workflow for diagnosing and solving common issues encountered during the synthesis of poly(m-bromo-alpha-methylstyrene).
| Observed Problem | Potential Cause | Diagnostic Check | Recommended Solution |
| No Polymer Formation / Very Low Yield (<10%) | Polymerization temperature is above Tc. | Review reaction temperature and monomer concentration. Is the temperature appropriate for a sterically hindered monomer? | Lower the reaction temperature significantly (e.g., to -78°C) and re-run the experiment.[10] Increase monomer concentration if feasible. |
| Severe contamination of reagents. | Check solvent/monomer purification records. Did you use a fresh bottle of initiator? | Rigorously dry all glassware. Re-purify solvent and monomer immediately before use. Titrate initiator to confirm activity.[12] | |
| Low to Moderate Yield (10-70%) | Reaction temperature is too close to Tc. | Analyze the residual monomer concentration. A high residual monomer level suggests the system is near equilibrium. | Lower the reaction temperature by 10-20°C to shift the equilibrium towards the polymer. |
| Insufficient reaction time. | Take aliquots over time (if possible) and analyze conversion. | Increase the polymerization time. Living anionic polymerizations can be run for several hours.[15] | |
| High Polydispersity (PDI > 1.2) | Poor temperature control leading to exothermic spikes. | Monitor internal reaction temperature with a thermocouple. Are there significant deviations from the bath temperature? | Improve stirring, use a more efficient cooling bath, and consider a slower, dropwise addition of monomer to the initiator solution. |
| Slow initiation relative to propagation. | Review choice of initiator and solvent. Is the initiator soluble and highly reactive in your solvent system? | Use a more reactive initiator (e.g., sec-BuLi instead of n-BuLi) or add a small amount of a polar solvent like THF to increase initiation rate in nonpolar solvents.[9] | |
| Bimodal or Tailing GPC Trace | Impurities introduced during polymerization. | Was there any discoloration or precipitation during the reaction? Was the monomer added in one batch or sequentially? | Ensure all additions are done under a strictly inert atmosphere. Purify monomer to remove any inhibitors that may only react slowly with the living ends. |
Experimental Protocols
Protocol 1: Empirical Determination of Approximate Ceiling Temperature
This protocol allows you to estimate the Tc for m-bromo-alpha-methylstyrene under your specific solvent and concentration conditions.
Objective: To find the temperature at which polymerization ceases for a given monomer concentration.
Methodology:
-
Setup: In a series of flame-dried, argon-purged reaction vessels, prepare identical solutions of m-bromo-alpha-methylstyrene (e.g., 1 M concentration) in your chosen solvent (e.g., THF).
-
Temperature Gradient: Place each vessel in a cooling bath set to a different temperature (e.g., 0°C, -10°C, -20°C, -40°C, -60°C). Allow them to equilibrate.
-
Initiation: Add an identical, known amount of a suitable anionic initiator (e.g., sec-BuLi) to each vessel to start the polymerization. The color should change, indicating the formation of the living anionic chain ends.
-
Equilibration: Allow the reactions to stir for a set period (e.g., 4-6 hours) to ensure they have reached equilibrium.
-
Termination: Quench all reactions by adding a small amount of degassed methanol.
-
Analysis:
-
Precisely measure the amount of unreacted monomer in each reaction vessel using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard. This gives you the equilibrium monomer concentration, [M]e, at each temperature.
-
Calculate the polymer yield for each temperature by gravimetry after precipitating the polymer in a non-solvent (e.g., methanol).
-
-
Data Interpretation: Plot the polymer yield versus temperature. The temperature at which the yield drops to zero (or near zero) is an approximation of your Tc under those conditions. For a more rigorous determination, a plot of ln[M]e versus 1/T (a van't Hoff plot) can be used to calculate the thermodynamic parameters ΔHp and ΔSp.[13]
Visualizing the Polymerization Equilibrium
The relationship between temperature, polymerization, and depolymerization can be visualized as a dynamic equilibrium.
Caption: Thermodynamic control of polymerization.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence of steps to follow when encountering issues in your synthesis.
Caption: A systematic guide for troubleshooting polymerization issues.
References
- Anionic Copolymerization of α-Methylstyrene (AMS) and Styrene (St) under the Mild Temperature. (2026).
- Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. (n.d.). PMC.
- Ceiling temper
- Improving the Accuracy of Ceiling Temperature Measurements: Best Practices and Common Pitfalls. (2025).
- Ceiling temper
- Method for anionic polymerization of α-methylstyrene. (n.d.).
- Four of the most common methods for the ceiling temperature... (n.d.).
- Anionic Equilibrium Polymerization of 4-Cyano-α-methylstyrene. (n.d.).
- ANIONIC POLYMERIZATION OF α-METHYLSTYRENE: PART II. KINETICS. (n.d.). Wiley Online Library.
- Polymerization of alpha-methylstyrene. (n.d.).
- The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible?. (2023). Chemical Science (RSC Publishing).
- High pressure increases the ceiling temperature in the polymerization... (n.d.).
- Ceiling temper
- Living poly(a-methylstyrene) near the polymerization line. V.
- Synthesis of Well-Defined Halogenated Styrenic (CO)polymers: Polymerisation Catalyzed by Half-Titanocenes and Their Post-Modification. (2025).
- Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. (2016). Taylor & Francis.
- Heat of polymerization of alpha-methylstyrene from heats of combustion of monomer and 4 polymer fractions. (n.d.). NIST.
- Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. (2020). Macromolecules.
- 1-Methyleneindane vs. α-Methylstyrene: A Comparative Guide to Polymerizability. (n.d.). Benchchem.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 3. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible? - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05143A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US7101941B2 - Method for anionic polymerization of α-methylstyrene - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Purification of 1-bromo-3-isopropenylbenzene via vacuum distillation
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist (Separations & Purification) Subject: Technical Guide: Vacuum Distillation of 1-Bromo-3-isopropenylbenzene
Introduction: The "Styrene" Risk Factor
You are purifying 1-bromo-3-isopropenylbenzene (also known as m-bromo-
-
The Isopropyl (Alkane): Thermally stable. Distills easily.
-
The Isopropenyl (Alkene - Your Target): A styrene derivative. It possesses a high propensity for radical polymerization initiated by heat (
) or trace acidity.
If you distill this without a radical inhibitor or at too high a temperature, you will likely open your flask to find a solid, cross-linked gel rather than your product. This guide focuses on the stabilized vacuum distillation required to isolate the alkene monomer.
Part 1: Pre-Distillation Assessment (Go/No-Go)
Do not attempt distillation until the crude mixture meets these criteria.
| Parameter | Requirement | Reason |
| Crude State | Filtered oil, free of solids. | If synthesized via Wittig, triphenylphosphine oxide (TPPO) must be removed via precipitation (hexanes) or filtration first. TPPO sublimes and clogs condensers. |
| Acidity | Neutral (pH 6-7). | Acid traces (from dehydration steps) catalyze cationic polymerization instantly upon heating. Wash with |
| Inhibitor | Mandatory. | You must add a radical scavenger before heating. |
The Inhibitor System
For styrene derivatives with boiling points
-
Loading: 1,000–2,000 ppm (0.1–0.2 wt%) relative to crude mass.
-
Mechanism: TBC acts as a radical sink. It requires a trace of oxygen to function optimally, but for high-vacuum distillation, the dissolved oxygen in the crude is usually sufficient for the short duration of the run.
Part 2: Distillation Protocol
Target Physical Properties:
-
Estimated Boiling Point:
at . (Note: The saturated isopropyl analog boils at at ; the alkene will be slightly higher boiling and requires deeper vacuum to keep the pot temperature safe). -
Thermal Limit: Do not exceed a pot temperature of
.
Step-by-Step Methodology
-
Apparatus Setup:
-
Use a Short Path Distillation head. Why? Minimizes the distance the vapor travels and reduces "residence time" (thermal stress).
-
Insulate the column arm with foil/glass wool.
-
Grease: Use high-vacuum grease (e.g., Dow Corning) on all joints. Styrenes act as solvents and can dissolve poor-quality grease, causing leaks.
-
-
The Charge:
-
Load crude oil into the boiling flask.
-
Add TBC (1000 ppm) .
-
Add a magnetic stir bar (vigorous stirring is critical to prevent hot spots).
-
-
Degassing (The "Bump" Phase):
-
The Ramp:
-
Begin heating the oil bath. Aim for a bath temperature
higher than the expected internal boiling point. -
Collection:
-
Fore-run: Low boiling volatiles (unreacted 3-bromoacetophenone may come over early if present).
-
Main Fraction: Collect the steady plateau.
-
Stop Condition: If the pot residue becomes viscous or darkens significantly, stop immediately.
-
-
Part 3: Troubleshooting & FAQs
Q1: The material in the flask turned into a solid gel/gum during distillation. What happened?
Diagnosis: Thermal Polymerization. Cause:
-
Insufficient inhibitor (TBC).
-
Pot temperature exceeded
. -
Acidic impurities were present. Recovery: The gel is likely cross-linked poly(m-bromo-alpha-methylstyrene). It is chemically inert and difficult to clean. You may need to soak the flask in hot toluene or DMF for days, or discard the glassware.
Q2: My vacuum is good ( ), but the temperature is fluctuating wildy.
Diagnosis: "Bumping" or Column Flooding. Fix:
-
Ensure vigorous stirring.
-
If using a Vigreux column, switch to a Short Path. The surface area of a Vigreux column can cause "hold-up" where the vapor condenses and falls back down, creating an unstable equilibrium for high-boiling monomers.
Q3: The product is distilling, but it has a yellow tint.
Diagnosis: Contamination. Analysis:
-
Pale Yellow: Acceptable. Often due to trace TBC carryover (TBC oxidizes to a quinone, which is yellow/red).
-
Dark Orange/Brown: Decomposition or Iodine contamination (if coming from a dehydration step involving
). Solution: Wash the distilled product with cold to remove the TBC (if immediate use is required) or redistill. Note: Store the product WITH inhibitor if not using immediately.
Part 4: Decision Logic (Workflow)
The following diagram outlines the critical decision paths for purifying this specific styrene derivative.
Caption: Purification workflow emphasizing the critical neutralization and inhibition steps to prevent polymerization.
References
- Styrene Stabilization: Boundy, R. H., & Boyer, R. F. (1952). Styrene: Its Polymers, Copolymers and Derivatives. Reinhold Publishing. (Standard reference for TBC inhibition mechanisms).
-
Synthesis & Properties: 1-Bromo-3-isopropylbenzene (CAS 5433-01-2).[4][5][6][7] PubChem.[7][8] National Library of Medicine. Available at: [Link] (Note: Used as baseline for physical properties of the analog).
- Distillation Safety: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Inhibitor Removal:Removing Inhibitors from Monomers. BenchChem Technical Guides. (General procedure for base-washing TBC).
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. chemchart.com [chemchart.com]
- 6. CAS 5433-01-2: 1-Bromo-3-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 7. 1-Bromo-3-isopropylbenzene, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 8. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming beta-hydride elimination in palladium-catalyzed reactions
Technical Support Reference: TKT-Pd-004
Subject: Troubleshooting
User Guide Overview
Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction (Negishi, Suzuki-Miyaura, or Stille) involving an
This guide addresses the "Alkyl-Palladium Problem": the kinetic competition between the desired Reductive Elimination (RE) and the undesired
Module 1: Diagnostic Triage
Q: How do I confirm that
A: You must analyze your side-products.
Diagnostic Checklist:
-
The Alkene Signature: Do you see alkene peaks in your crude NMR or GC-MS?
-
The Isomerization Drift: If you started with a terminal alkyl group, do you see internal alkene isomers? (Evidence of rapid reversible Pd-H insertion/elimination).
-
The Reduction Product: Do you see the alkane (
)? This forms if the generated Pd-H species undergoes reductive elimination with the nucleophile or is quenched by a proton source.
The Kinetic Battlefield (Visualization):
The following pathway illustrates the critical fork in the road. Your goal is to make
Caption: Kinetic competition between Reductive Elimination (Green) and Beta-Hydride Elimination (Red). Success depends on accelerating the Green path.
Module 2: Ligand Selection (The Hardware Fix)
Q: Which ligands effectively suppress
A: Counter-intuitively, you need steric bulk .
While it might seem that bulky ligands would crowd the metal and encourage ligand dissociation (opening a site for
For
Recommended Ligand Classes:
| Ligand Class | Examples | Mechanism of Action | Best For |
| Bulky Trialkylphosphines | Electron-richness speeds oxidative addition; Bulk accelerates RE. | Greg Fu Protocols: Alkyl-Alkyl & Alkyl-Aryl couplings [1]. | |
| Dialkylbiaryl Phosphines | RuPhos , CPhos , SPhos | "Buchwald" ligands. The biaryl backbone prevents palladacycle formation while bulk forces rapid RE. | Negishi/Suzuki: Secondary alkyl halides & heteroaryls [2]. |
| Large Bite-Angle Bidentates | dppf , Xantphos | Forces the P-Pd-P angle open, compressing the C-Pd-C angle, which lowers the barrier for RE. | Kumada/Suzuki: Primary alkyls where isomerization is less prone. |
Expert Tip: For secondary alkyl halides (the hardest case), CPhos and RuPhos are often superior because they prevent the formation of the agostic interaction required for
Module 3: Reaction Condition Tuning (The Software Fix)
Q: My ligand is optimized, but I still see elimination. What conditions should I tweak?
A: If the hardware (ligand) is correct, you must adjust the "software" (kinetics) to favor Transmetallation and Reductive Elimination over the unimolecular decomposition of
1. Concentration of Coupling Partner (Nucleophile):
-
Action: Increase the concentration of your organometallic nucleophile (Zn, B, Sn reagent).
-
Why: This forces the catalytic cycle forward into transmetallation before the Pd-Alkyl species has time to undergo elimination.
2. The "Slow Addition" Fallacy:
-
Correction: Do NOT slowly add the nucleophile. This keeps its concentration low, favoring the side reaction. You want a high instantaneous concentration of the nucleophile.
3. Solvent Polarity:
-
Action: Use polar aprotic solvents (DMF, NMP) or mixtures (THF/NMP).
-
Why: These solvents can coordinate weakly to the Pd center, occupying the vacant site (cis to the alkyl) that is necessary for the
-hydrogen to form the agostic bond [3].
Module 4: Validated Protocol (Self-Validating System)
Scenario: Coupling a secondary alkyl bromide with an aryl zinc reagent (Negishi). This is historically prone to
Protocol: Pd-Catalyzed Negishi Coupling of sec-Alkyl Bromides
Reagents:
-
Catalyst:
(1 mol %) + CPhos (4 mol %) -
Electrophile: Cyclohexyl bromide (1.0 equiv)
-
Nucleophile: Phenylzinc bromide (1.6 equiv)
-
Solvent: THF/NMP (1:1 ratio)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix
and CPhos in THF. Stir for 10 mins. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation. -
Substrate Addition: Add the secondary alkyl bromide.
-
Solvent Tuning: Add NMP (N-Methyl-2-pyrrolidone). Crucial Step: NMP helps solubilize the zinc species and stabilizes the Pd-intermediate against elimination.
-
Nucleophile Injection: Add the organozinc reagent in one portion (do not dropwise add).
-
Temperature: Heat to 60°C.
-
Note: While room temp is preferred for stability, CPhos requires thermal energy to drive the difficult oxidative addition of secondary alkyl halides. The bulky ligand protects against elimination at this temp.
-
-
Quench: Monitor by GC. If "cyclohexene" appears, lower temp to 40°C and increase catalyst loading.
Troubleshooting Decision Tree:
Caption: Step-by-step logic for eliminating beta-hydride pathways.
References
-
Zhou, J., & Fu, G. C. (2003).[2][3] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[2][3] Journal of the American Chemical Society.[4]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[4]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.[2][3][5] Angewandte Chemie International Edition.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2000–2004 - The FU RESEARCH GROUP [fugroup.caltech.edu]
- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Gregory C. Fu - Google Scholar [scholar.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-Bromo-3-(1-propen-2-yl)benzene
This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 1-Bromo-3-(1-propen-2-yl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted ¹H NMR spectrum of the target molecule and compares it with experimental data from structurally analogous compounds. This comparative approach facilitates a deeper understanding of substituent effects on proton chemical shifts in substituted aromatic systems.
Introduction to ¹H NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the determination of molecular structure.[1] ¹H NMR, in particular, provides a wealth of information regarding the chemical environment of hydrogen atoms (protons) within a molecule. Key parameters obtained from a ¹H NMR spectrum include the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the splitting pattern (multiplicity), which provides information about the number of neighboring protons, governed by spin-spin coupling.[2]
The precise chemical shift of a proton is highly sensitive to the presence of neighboring functional groups. Electron-donating groups tend to shield nearby protons, shifting their signals to a higher field (lower ppm values), while electron-withdrawing groups deshield protons, causing a downfield shift (higher ppm values).[1] Understanding these substituent effects is crucial for the accurate interpretation of ¹H NMR spectra and the unambiguous identification of chemical structures.
Predicted ¹H NMR Spectrum of this compound
Figure 1: Structure of this compound with proton labeling.
Based on the analysis of substituent effects and data from comparable molecules, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Ha | ~7.35 | Triplet (t) | Jab ≈ 7.8, Jaf ≈ 7.8 |
| Hb | ~7.20 | Triplet of doublets (td) or multiplet (m) | Jab ≈ 7.8, Jbc ≈ 7.8, Jbf ≈ 1.5 |
| Hc | ~7.45 | Multiplet (m) | Jbc ≈ 7.8, Jcf ≈ 1.5 |
| Hd | ~5.40 & ~5.15 | Two singlets (s) or narrow multiplets | |
| He | ~2.15 | Singlet (s) or narrow triplet | |
| Hf | ~7.50 | Multiplet (m) | Jaf ≈ 7.8, Jbf ≈ 1.5, Jcf ≈ 1.5 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined ¹H NMR data of 3-bromotoluene, isopropenylbenzene (α-methylstyrene), and 3-bromostyrene is presented. These compounds share key structural features with the target molecule, allowing for a systematic evaluation of the electronic effects of the bromo and isopropenyl substituents.
Aromatic Protons: The Influence of Bromo and Isopropenyl Groups
The chemical shifts of the aromatic protons are primarily influenced by the electronic nature of the substituents on the benzene ring. The bromine atom is an electronegative, deactivating group that withdraws electron density through induction but donates electron density through resonance. The isopropenyl group is a weakly activating group, donating electron density to the ring.
Table 1: Comparison of Aromatic ¹H NMR Data
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 3-Bromotoluene | Aromatic Hs | 6.99 - 7.26 | Multiplet (m) | Jortho ≈ 7.5-7.9, Jmeta ≈ 1.1-2.0 |
| CH₃ | 2.31 | Singlet (s) | ||
| Isopropenylbenzene | Aromatic Hs | 7.17 - 7.55 | Multiplet (m) | |
| 3-Bromostyrene | Aromatic Hs | 7.10 - 7.60 | Multiplet (m) |
-
Analysis: In 3-bromotoluene, the aromatic protons appear in the range of 6.99-7.26 ppm.[3] The methyl group is weakly electron-donating, while the bromine atom is deactivating. In our target molecule, the isopropenyl group is also weakly electron-donating. Therefore, we can expect the aromatic protons of this compound to resonate in a similar region. The proton ortho to the bromine (Hf) is expected to be the most deshielded due to the inductive effect of the bromine. The proton between the two substituents (Ha) will be influenced by both, while Hb and Hc will experience effects from both groups at meta and para positions. The complex interplay of these effects leads to the predicted multiplet pattern in the aromatic region.
Vinylic and Methyl Protons: The Isopropenyl Signature
The isopropenyl group gives rise to characteristic signals for its vinylic and methyl protons.
Table 2: Comparison of Isopropenyl and Vinyl Proton ¹H NMR Data
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Isopropenylbenzene | =CH₂ | 5.06 & 5.35 | Two singlets (s) or narrow multiplets | Jgeminal ≈ 1.6 |
| CH₃ | 2.13 | Singlet (s) or narrow triplet | Jallylic ≈ -0.8 to -1.6 | |
| 3-Bromostyrene | =CH₂ | 5.30 & 5.80 | Two doublets (d) | Jgeminal ≈ 1.0, Jcis ≈ 10.9, Jtrans ≈ 17.6 |
| -CH= | 6.70 | Doublet of doublets (dd) | Jcis ≈ 10.9, Jtrans ≈ 17.6 |
-
Analysis: The ¹H NMR spectrum of isopropenylbenzene shows two distinct signals for the geminal vinylic protons at approximately 5.06 and 5.35 ppm, and a signal for the methyl protons at around 2.13 ppm.[1] The geminal coupling between the two vinylic protons is typically small. In this compound, we predict a similar pattern for the isopropenyl group. The presence of the bromo substituent on the aromatic ring is expected to have a minor electronic effect on the chemical shifts of the isopropenyl protons. In contrast, the vinyl group of 3-bromostyrene shows more complex splitting due to the presence of a third vinyl proton, resulting in larger cis and trans coupling constants.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a generalized protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
Figure 2: A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Optimize the magnetic field homogeneity by shimming. This process involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analyze the splitting patterns and measure the coupling constants.
-
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound through a detailed comparison with structurally related compounds. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and serve as a valuable tool for the identification and characterization of this molecule. The comparative data from 3-bromotoluene, isopropenylbenzene, and 3-bromostyrene highlight the distinct electronic influences of the bromo and isopropenyl substituents on the aromatic and vinylic protons. This approach underscores the power of comparative analysis in the structural elucidation of novel organic compounds.
References
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2021, October 8). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]
-
1H and 13C NMR Spectra of New Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromostyrene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromotoluene. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]
-
NMR resurrect - Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Scribd. Retrieved from [Link]
-
H NMR coupling and coupling constants. (2019, December 11). YouTube. Retrieved from [Link]
-
H NMR Spectroscopy. (n.d.). Retrieved from [Link]
Sources
FTIR spectrum analysis of m-bromo-alpha-methylstyrene vinyl group
Title: High-Fidelity FTIR Analysis of the m-Bromo-alpha-methylstyrene Vinyl Group: A Comparative Guide to Sampling Techniques
Introduction & Mechanistic Context
m-Bromo-alpha-methylstyrene is a highly specialized halogenated monomer utilized in the synthesis of flame-retardant polymers, specialized elastomers, and pharmaceutical intermediates. The reactivity and polymerization potential of this monomer are governed entirely by its vinyl group (
In Fourier Transform Infrared (FTIR) spectroscopy, the vinyl group of
-
C=C Stretching Mode (~1625–1630 cm⁻¹): This represents the carbon-carbon double bond stretch. The meta-bromo substitution exerts a mild inductive electron-withdrawing effect (-I effect), subtly shifting this peak's frequency and intensity compared to unsubstituted styrene.
-
=CH₂ Out-of-Plane Wagging (~905 cm⁻¹): This highly intense peak is the most reliable marker for the intact vinyl group[1]. As polymerization consumes the double bond, the attenuation of this 905 cm⁻¹ peak provides a direct, quantitative measure of monomer conversion.
As a Senior Application Scientist, I frequently see laboratories struggle with reproducibility when analyzing reactive liquid monomers. The choice of FTIR sampling technique—specifically between Attenuated Total Reflectance (ATR) and Transmission—fundamentally dictates the fidelity and reliability of your spectral data.
Comparative Analysis: ATR-FTIR vs. Transmission Liquid Cell
When analyzing a liquid monomer like m-bromo-alpha-methylstyrene, the analyst must objectively choose between an ATR accessory (typically utilizing a diamond crystal) and a traditional transmission liquid cell (using KBr or NaCl windows).
-
Transmission FTIR (Liquid Cell): The IR beam passes entirely through the sample. The pathlength is defined by physical spacers (typically 15–25 µm)[2].
-
Causality: Because it strictly adheres to the Beer-Lambert law (
), transmission provides absolute peak intensities without wavelength-dependent distortion. However, assembling short-pathlength cells often introduces air bubbles that scatter the beam, and cleaning reactive halogenated monomers from these delicate cells risks severe cross-contamination and window degradation[3].
-
-
ATR-FTIR (Diamond Crystal): The sample is placed directly on a high-refractive-index crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample[4].
-
Causality: The penetration depth (
) is typically 0.5 to 2.0 µm and is strictly dependent on the wavelength of the IR energy[5]. This makes the effective pathlength independent of the bulk sample thickness, ensuring rapid, highly reproducible sample loading[6]. However, because decreases at higher wavenumbers, the C=C stretch at 1630 cm⁻¹ will appear artificially weaker relative to the =CH₂ wag at 905 cm⁻¹ unless a mathematical ATR correction algorithm is applied.
-
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (Liquid Cell) |
| Pathlength Consistency | Excellent (Wavelength-dependent, mathematically predictable)[4] | Variable (Prone to spacer compression and window degradation)[2] |
| Sample Prep Time | < 1 minute (Direct application)[3] | 5–10 minutes (Syringe loading, bubble removal)[2] |
| Spectral Artifacts | Peak intensity skew at high wavenumbers (Requires software correction) | Fringing (Interference fringes from parallel windows) |
| Cleaning & Recovery | Simple solvent wipe; non-destructive[6] | Difficult; requires flushing with copious solvent[3] |
| Best Used For | Rapid QA/QC, real-time reaction monitoring[5] | Rigorous trace analysis, absolute molar absorptivity calculations |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, every protocol must be a self-validating system. The following methodology guarantees high-fidelity acquisition of the m-bromo-alpha-methylstyrene spectrum.
Step 1: System Initialization and Purge
-
Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes.
-
Causality: This eliminates atmospheric water vapor (which absorbs heavily around 1600 cm⁻¹, directly interfering with the 1630 cm⁻¹ C=C vinyl stretch) and CO₂.
Step 2: Background Validation
-
Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.
-
Acquire a background spectrum (Air) at 4 cm⁻¹ resolution for 64 scans.
-
Causality: 64 scans provide an optimal signal-to-noise (S/N) ratio by averaging out random detector noise. 4 cm⁻¹ resolution is optimal for liquids, as natural line widths are broadened by intermolecular collisions; higher resolution merely increases noise without yielding extra structural data.
-
Self-Validation: Check the 4000–3800 cm⁻¹ region. The baseline must be perfectly flat (0 Absorbance). Any variance indicates crystal contamination.
Step 3: Sample Acquisition
-
Apply 1–2 drops of neat m-bromo-alpha-methylstyrene directly onto the ATR crystal, ensuring complete coverage of the sensor area.
-
Acquire the sample spectrum using the exact parameters as the background (64 scans, 4 cm⁻¹).
Step 4: Spectral Processing and Integration
-
Apply an ATR Correction algorithm via the spectrometer software.
-
Causality: This normalizes the wavelength-dependent penetration depth, allowing direct comparison against standard transmission libraries[6].
-
Perform a baseline correction and integrate the area under the =CH₂ wagging peak at ~905 cm⁻¹[1].
Mandatory Visualization: Analytical Workflow
Below is the logical workflow for the self-validating FTIR analysis of the vinyl group.
Figure 1: Self-validating FTIR workflow for m-bromo-alpha-methylstyrene vinyl group analysis.
Conclusion For the routine analysis and kinetic monitoring of m-bromo-alpha-methylstyrene, ATR-FTIR is objectively superior to transmission liquid cells. While transmission offers absolute Beer-Lambert compliance[2], the operational realities of handling a reactive, viscous halogenated monomer make the rapid, reproducible, and pathlength-independent nature of ATR[4] the definitive choice for modern drug development and polymer laboratories.
References
-
"Improved Measurement of Liquid Samples Using FTIR." Agilent Technologies. URL: [Link]
-
"ATR-FTIR Spectroscopy Basics." Mettler Toledo. URL: [Link]
-
"FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac Ltd. URL: [Link]
-
"Formulation, Cure Kinetics, and Performance of Vinyl Ester Photolithography Resins." Drexel University Research Discovery. URL: [Link]
Sources
Comparing reactivity of m-bromo vs p-bromo-alpha-methylstyrene
Comparative Reactivity Guide: m-Bromo- vs. p-Bromo- -Methylstyrene
Executive Summary
This guide provides a technical comparison of 3-bromo-
Key Distinction: The reactivity divergence is primarily driven by the Hammett substituent effects and the steric inhibition of resonance inherent to the
-
m-BAMS: Dominated by strong inductive electron withdrawal (
), leading to faster nucleophilic attack (initiation) and facile oxidative addition.[3] -
p-BAMS: Characterized by competing inductive withdrawal and resonance donation (
), resulting in greater radical stability and distinct anionic propagation kinetics.[1][2][3]
Electronic & Structural Profile
The
Table 1: Physicochemical & Electronic Comparison
| Property | m-Bromo- | p-Bromo- | Mechanistic Implication |
| Hammett Constant ( | 0.39 (Strong EWG) | 0.23 (Moderate EWG) | Meta is more electron-deficient; faster nucleophilic attack. |
| Resonance Effect | Negligible (Node position) | Present (+R), but attenuated by twist | Para retains some radical stabilization capability.[1][3] |
| LUMO Energy | Lower | Higher | Meta is a harder electrophile.[1][2][3] |
| Steric Environment | Unhindered vinyl group | Unhindered vinyl group | Similar steric access to the double bond; ortho positions differ.[1][2] |
Anionic Polymerization Reactivity[3][4]
In anionic polymerization, the substituent on the phenyl ring dictates both the initiation rate (attack on the monomer) and the propagation rate (stability of the living carbanion).[1][3]
Initiation Kinetics
The initiation step involves the nucleophilic attack of an initiator (e.g., sec-BuLi) onto the
-
m-BAMS (Faster Initiation): The stronger electron-withdrawing nature of the meta-bromo group (
) significantly reduces electron density at the vinyl double bond compared to the para isomer.[1] This makes m-BAMS more susceptible to nucleophilic attack.[1] -
p-BAMS (Slower Initiation): The electron-withdrawing inductive effect is partially offset by resonance donation (lone pair donation from Br), resulting in a higher electron density at the vinyl group compared to the meta isomer.[1][3]
Propagation & Living Chain Stability
Once initiated, the stability of the propagating carbanion determines the reaction control.[1]
-
m-BAMS Carbanion: The negative charge is stabilized purely by induction.[1][2] This creates a "tighter" ion pair with the counter-cation (e.g., Li
), potentially slowing down the propagation rate constant ( ) relative to styrene, but offering excellent control over molecular weight distribution (PDI).[3] -
p-BAMS Carbanion: The carbanion is less stabilized inductively.[1][2] While resonance usually stabilizes anions, the electron-rich nature of the carbanion repels the lone-pair donation from the para-bromine.[1] This destabilization can lead to higher reactivity in propagation but increased susceptibility to side reactions (e.g., termination via elimination).[3]
Critical Consideration: Both monomers exhibit low ceiling temperatures (
C).[1][3] Polymerizations must be conducted at cryogenic temperatures (C) to favor the forward reaction.[3]
Synthetic Utility: Lithiation & Cross-Coupling[5][6]
The bromine handle allows these monomers to serve as precursors for functionalized styrenes.[1]
Lithium-Halogen Exchange[7]
-
m-BAMS: Forms a thermodynamically more stable aryl lithium species.[1] The inductive withdrawal stabilizes the negative charge on the ring without the destabilizing electron-electron repulsion seen in para-resonance donors.[1]
-
Protocol Note: Exchange is rapid; however, the resulting m-lithio species is less prone to aggregation-induced precipitation than the p-isomer in non-polar solvents.[1]
-
-
p-BAMS: The p-lithio species is less stable and more reactive.[1][2] It requires strict temperature control (
C) to prevent Wurtz-type coupling or polymerization of the vinyl group during the exchange.
Palladium-Catalyzed Coupling (Suzuki/Heck)[3]
-
Oxidative Addition (Rate Determining Step): Electron-deficient aryl halides undergo oxidative addition to Pd(0) faster.[2][3]
-
Heck Reaction: In Heck couplings, the electronic bias of the alkene matters.[1][2] Since the Br is on the aryl ring, it acts as the electrophile.[1] The meta-isomer generally provides higher yields in shorter reaction times due to the facilitated oxidative addition.[1]
Experimental Protocols
Protocol A: Anionic Polymerization (Representative)
Objective: Synthesis of poly(m-bromo-
-
Purification: Distill m-BAMS from CaH
under reduced pressure. Final purification via titration with n-BuLi until a faint yellow color persists (scavenging impurities).[3] -
Solvent: THF (distilled from Na/benzophenone).
-
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Initiation:
-
Propagation: Stir at
C for 4 hours. -
Termination: Quench with degassed methanol (2 mL).
-
Isolation: Precipitate into excess methanol; filter and dry under vacuum.
Protocol B: Lithium-Halogen Exchange
Objective: Generation of
Mechanistic Visualization
The following diagrams illustrate the electronic divergence and the polymerization pathway.
Diagram 1: Electronic Effects & Reactivity Flow
Caption: Divergence of reactivity based on Hammett substituent constants (
Diagram 2: Anionic Polymerization Pathway
Caption: Anionic polymerization workflow. The transition state (TS) energy is lowered by the meta-bromo substituent, accelerating initiation.[3]
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3]
-
Hsieh, H. L., & Quirk, R. P. (1996).[2][3] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[2] (Standard Reference for Anionic Kinetics).
-
Bailey, W. F., & Patricia, J. J. (1988).[2][3][4] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [3]
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3]
- -Methylstyrene Thermochemistry Data.
A Comparative Guide to the Characterization of 3-bromo-alpha-methylstyrene: Spotlight on 13C NMR
In the landscape of synthetic chemistry and materials science, the precise structural elucidation of monomeric building blocks is paramount to ensuring the desired properties and reactivity in downstream applications. 3-bromo-alpha-methylstyrene, a key intermediate in the synthesis of specialty polymers and pharmaceutical compounds, presents a unique characterization challenge due to its isomeric similarity to other substituted styrenes. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on the power and nuance of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind our analytical choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Imperative: Distinguishing Isomers
The primary challenge in characterizing 3-bromo-alpha-methylstyrene lies in definitively confirming the position of the bromine substituent on the aromatic ring and distinguishing it from its 2- and 4-bromo counterparts. While several analytical techniques can provide pieces of the structural puzzle, 13C NMR spectroscopy stands out for its ability to provide a direct and unambiguous map of the carbon skeleton.
The Cornerstone Technique: 13C NMR Spectroscopy
13C NMR spectroscopy is an essential tool in organic chemistry for identifying the carbon framework of a molecule.[1] Due to the low natural abundance of the 13C isotope (1.1%), these experiments can be more time-consuming than proton (1H) NMR.[1] However, the wealth of information obtained is often indispensable. In a typical 1H-decoupled 13C NMR spectrum, each unique carbon atom in the molecule produces a single peak, providing a clear count of the carbon environments.
For 3-bromo-alpha-methylstyrene, we expect to see nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment, particularly the electronegativity of the bromine atom and the anisotropic effects of the aromatic ring and the vinyl group.[2]
Table 1: Predicted 13C NMR Chemical Shifts for 3-bromo-alpha-methylstyrene
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (ipso-C attached to vinyl) | ~142 | Aromatic, deshielded by vinyl group |
| C2 (aromatic CH) | ~129 | Aromatic CH |
| C3 (ipso-C attached to Br) | ~122 | Aromatic, shielded by Br (heavy atom effect) |
| C4 (aromatic CH) | ~130 | Aromatic CH |
| C5 (aromatic CH) | ~126 | Aromatic CH |
| C6 (aromatic CH) | ~125 | Aromatic CH |
| Cα (quaternary vinyl C) | ~142 | Vinyl, deshielded |
| Cβ (terminal vinyl CH2) | ~115 | Vinyl, shielded |
| CH3 (methyl C) | ~22 | Aliphatic |
Note: These are approximate values and can vary based on the solvent and reference standard used.[3][4]
The specific pattern of chemical shifts in the aromatic region (approximately 120-145 ppm) is diagnostic for the meta substitution pattern of 3-bromo-alpha-methylstyrene.
Experimental Protocol: 13C NMR Spectroscopy
A robust protocol is crucial for obtaining a high-quality 13C NMR spectrum, especially when dealing with limited sample quantities.[5]
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of purified 3-bromo-alpha-methylstyrene.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The deuterated solvent provides the field-frequency lock for the spectrometer.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[6]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in a single sharp peak for each carbon.[1]
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[2]
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, this may range from several hundred to several thousand scans.
-
A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative analysis.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks if quantitative analysis is required, though this requires a longer relaxation delay for accurate results.[2][7]
-
A Comparative Analysis of Alternative Techniques
While 13C NMR is a powerful tool, a comprehensive characterization often involves an integrated approach using multiple analytical techniques. The following sections compare 13C NMR with other common methods.
1H NMR Spectroscopy
1H NMR provides information about the number, connectivity, and chemical environment of the protons in a molecule. For 3-bromo-alpha-methylstyrene, the 1H NMR spectrum would show distinct signals for the aromatic protons, the vinyl protons, and the methyl protons. The splitting patterns (multiplicity) of these signals, due to spin-spin coupling, can help to confirm the substitution pattern on the aromatic ring. However, complex second-order coupling in the aromatic region can sometimes make unambiguous assignment difficult without more advanced 2D NMR experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.[8] For 3-bromo-alpha-methylstyrene, one would expect to see characteristic absorption bands for:
-
Aromatic C-H stretching (~3000-3100 cm-1)
-
Aliphatic C-H stretching (~2850-3000 cm-1)
-
C=C stretching of the vinyl group and aromatic ring (~1600-1680 cm-1 and ~1450-1600 cm-1, respectively)[9][10]
-
C-Br stretching (~500-600 cm-1)
While FT-IR can confirm the presence of these functional groups, it cannot definitively distinguish between the 2-, 3-, and 4-bromo isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates components of a mixture (GC) and provides information about their molecular weight and fragmentation pattern (MS).[11] For a pure sample of 3-bromo-alpha-methylstyrene, GC-MS would show a single peak in the chromatogram. The mass spectrum would display a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of 79Br and 81Br).[12] While GC-MS is excellent for confirming the molecular formula and purity, it may not be able to differentiate between isomers, as they can have very similar retention times and fragmentation patterns.[13][14]
Table 2: Comparison of Analytical Techniques for the Characterization of 3-bromo-alpha-methylstyrene
| Technique | Information Provided | Isomer Differentiation | Destructive? |
| 13C NMR | Carbon skeleton, number of unique carbons | Excellent | No |
| 1H NMR | Proton environment, connectivity | Good, but can be complex | No |
| FT-IR | Functional groups | Poor | No |
| GC-MS | Molecular weight, fragmentation, purity | Poor to moderate | Yes |
Integrated Characterization Workflow
For a self-validating and comprehensive characterization of 3-bromo-alpha-methylstyrene, an integrated workflow is recommended. This workflow leverages the strengths of each technique to build a complete structural picture.
Caption: Integrated workflow for the characterization of 3-bromo-alpha-methylstyrene.
Conclusion
While techniques like 1H NMR, FT-IR, and GC-MS provide valuable information, 13C NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of 3-bromo-alpha-methylstyrene. Its ability to directly map the carbon skeleton provides definitive evidence of the meta substitution pattern, which is crucial for distinguishing it from its isomers. By employing an integrated analytical approach, researchers can ensure the identity, purity, and structural integrity of this important chemical intermediate, leading to more reliable and reproducible results in their research and development endeavors.
References
-
Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. PubMed, 15 Dec. 2013, [Link].
-
Measuring Relative Reactivities of Electrophilic Aromatic Bromination Using a Benchtop GC-MS. The Chemical Educator, 12 Aug. 2000, [Link].
-
3-BROMO-ALPHA-METHYL-STYRENE. SpectraBase, [Link].
-
Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate, [Link].
-
Structure elucidation of uniformly 13C labeled small molecule natural products. PMC, [Link].
-
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC, 17 Jan. 2016, [Link].
-
Styrene and substituted styrene grafted functional polyolefins via nitroxide mediated polymerization. Polymer Chemistry (RSC Publishing), [Link].
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments, 27 Jan. 2021, [Link].
-
Styrene and substituted styrene grafted functional polyolefins via nitroxide mediated polymerization. Polymer Chemistry, [Link].
-
FT-IR Spectra of Poly(styrene) (PS), Maleic Acid (MA), PSMA and ePSMA... ResearchGate, [Link].
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Alberta, [Link].
-
13C NMR (carbon nuclear magnetic resonance). CEITEC, [Link].
-
A User Guide to Modern NMR Experiments. University of Oxford, [Link].
-
13C NMR Chemical Shift Table. University of Puget Sound, [Link].
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts, 19 Mar. 2024, [Link].
-
13C NMR Chemical Shift. Oregon State University, [Link].
-
Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. ResearchGate, [Link].
-
A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI, 24 Jul. 2024, [Link].
-
(A) FTIR spectrum of styrene and polystyrene after in situ sonochemical... ResearchGate, [Link].
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- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. sc.edu [sc.edu]
- 8. Styrene and substituted styrene grafted functional polyolefins via nitroxide mediated polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. online.ucpress.edu [online.ucpress.edu]
- 12. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Steric hindrance effects in meta-substituted alpha-methylstyrene reactions
Comparative Guide: Steric & Electronic Modulation in meta-Substituted -Methylstyrenes
Executive Summary
This guide objectively compares meta-substituted AMS derivatives against their para and ortho counterparts. Our analysis demonstrates that meta-substitution provides a critical "Goldilocks" zone—sufficient steric openness to allow polymerization and catalysis, yet enough conformational restriction to significantly alter glass transition temperatures (
Quick Comparison: Isomer Performance Matrix
| Feature | Unsubstituted AMS | ** para-Substituted | meta-Substituted | ortho-Substituted** |
| Steric Hindrance | High (Baseline) | High (Similar to AMS) | Moderate-High | Severe (often inert) |
| Electronic Influence | Neutral | Strong (Resonance) | Strong (Inductive) | Mixed (Steric inhibition of resonance) |
| Ceiling Temp ( | N/A (No polymer) | |||
| Primary Utility | Heat resistance ( | Electronic tuning | Solubility/Rheology tuning | Specialized catalysis only |
Technical Deep Dive: The Steric-Electronic Nexus
The "Ceiling Temperature" Trap
In anionic polymerization, the reactivity of meta-substituted AMS is governed by the thermodynamics of polymerization. The ceiling temperature (
-
Mechanism: The
-methyl group causes significant strain in the polymer backbone (head-to-tail linkages). -
The Meta Effect: Unlike para substituents, which lie in the plane of the phenyl ring and exert effects primarily through resonance, meta substituents impose a conformational entropy penalty. They force the phenyl ring to rotate out of plane to avoid clashing with the polymer backbone, further destabilizing the polymer and lowering
.
Key Insight: When designing high-temperature resistant copolymers, meta-substituted AMS monomers often require polymerization temperatures below -40°C to achieve appreciable molecular weights, whereas para-isomers may tolerate -20°C to 0°C.
Catalytic Selectivity
In transition metal catalysis (e.g., asymmetric hydrogenation), meta-substituents act as "wing-tip" clashes for chiral ligands.
-
Ortho: Blocks the active site completely.
-
Meta: Allows substrate binding but restricts the rotation of the phenyl ring in the transition state, often enhancing enantioselectivity (
) by freezing the substrate conformation.
Experimental Protocol: Anionic Polymerization of m-AMS
Objective: Synthesis of Poly(m-chloro-
Materials & Preparation[1][2][3][4][5][6][7]
-
Monomer: m-Chloro-
-methylstyrene (dried over CaH , distilled under reduced pressure). -
Solvent: THF (distilled from Na/Benzophenone).
-
Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane.
-
Apparatus: All-glass high-vacuum line (Schlenk technique) with break-seals.
Step-by-Step Workflow
-
Purification (The Critical Step):
-
Treat the monomer with fluorenyllithium (or similar indicator) until a faint yellow color persists, indicating total removal of protic impurities.
-
Note: Do not polymerize yet; flash distill the monomer away from the indicator immediately to avoid oligomerization.
-
-
Reactor Assembly:
-
Flame-dry the reactor under high vacuum (
Torr). -
Cryo-distill the purified THF into the reactor.
-
Cryo-distill the purified monomer into the reactor.
-
-
Initiation:
-
Cool the reactor to -78°C (Dry ice/Acetone).
-
Add sec-BuLi dropwise via septum or break-seal.
-
Observation: A characteristic deep red/orange color should appear (benzylic anion). If the color fades, impurities are present.
-
-
Propagation:
-
Maintain -78°C for 4–6 hours.
-
Causality: Raising the temperature to even -20°C can trigger rapid depolymerization due to the low
of the meta-substituted variant.
-
-
Termination:
-
Add degassed methanol. The color will instantly disappear.
-
Precipitate the polymer into a 10-fold excess of methanol.
-
-
Characterization:
-
Analyze via GPC (THF eluent) for
and .[1] -
Analyze via
H-NMR to confirm microstructure (syndiotacticity is usually favored at low temps).
-
Performance Data Comparison
The following data aggregates typical kinetic parameters for anionic polymerization in THF at -78°C.
| Monomer | Rate Constant | Ceiling Temp ( | Tacticity (rr) |
| High ( | |||
| ** p-Methyl- | High | ||
| m-Methyl- | Moderate | ||
| p-Chloro- | High | ||
| m-Chloro- | Moderate |
Data Interpretation: Note that while electron-withdrawing groups (Cl) increase the rate constant (
Visualization of Mechanisms
Steric Interference Pathway
This diagram illustrates why meta-substitution allows reaction but alters conformation, unlike ortho-substitution which blocks the trajectory.
Caption: Comparative steric impact of substituent positioning on the nucleophilic attack trajectory and final polymer conformation.
Anionic Polymerization Workflow
A self-validating workflow for handling sensitive meta-AMS monomers.
Caption: Critical path for anionic polymerization of meta-AMS, emphasizing the impurity titration loop.
References
-
NIST Chemistry WebBook. "
-Methylstyrene Thermochemistry Data." National Institute of Standards and Technology. [Link] -
Ito, H., et al.
-Methylstyrene: Ceiling Temperature and Depolymerization Kinetics." Macromolecules. (Foundational text on AMS thermodynamics). [Link] -
Chemistry Steps. "Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution." (Mechanistic grounding for substituent effects). [Link]
-
ScienceDirect/Elsevier. "Poly(
-methylstyrene) Synthesis and Properties." (General reference for AMS polymerization protocols). [Link]
Overcoming Co-Elution: A Comparative Guide to HPLC Method Development for Brominated Styrene Isomers
Brominated styrene isomers (2-bromostyrene, 3-bromostyrene, and 4-bromostyrene) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. However, separating these positional isomers presents a formidable chromatographic challenge. Because they share identical molecular weights and nearly indistinguishable hydrophobicities, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard C18 columns frequently results in co-elution.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of conventional C18 stationary phases against alternative chemistries—specifically Pentafluorophenyl (PFP) columns. This guide provides drug development professionals with a self-validating, data-backed framework for achieving baseline resolution of halogenated positional isomers.
Mechanistic Principles: Why Standard C18 Fails
To understand the causality behind our experimental choices, we must first examine the interaction mechanisms at the stationary phase.
-
Standard C18 Columns (Alkyl Phases): Separation on a C18 column is driven almost exclusively by dispersive hydrophobic interactions. Since the ortho, meta, and para isomers of bromostyrene have identical carbon counts and similar non-polar surface areas, the C18 phase cannot differentiate them. This lack of spatial recognition inevitably leads to critical pair co-elution.
-
PFP Columns (Fluorinated Phases): The introduction of a pentafluorophenyl ring creates a highly electron-deficient surface (a Lewis acid). This enables multiple orthogonal retention mechanisms:
charge-transfer interactions with the electron-rich styrene double bond, dipole-dipole interactions with the polarized carbon-bromine bond, and rigid shape selectivity[1]. Furthermore, recent chromatographic studies confirm that halogen- interactions are highly sensitive to the spatial arrangement of the halogen atom, allowing the column to recognize subtle steric differences between positional isomers.
Logical relationship of stationary phase interactions for isomer separation.
Experimental Methodology: A Self-Validating Protocol
To establish a self-validating system, the following step-by-step protocol outlines the comparative workflow used to evaluate column performance. Every parameter is chosen based on specific chromatographic causality.
Step 1: Mobile Phase Preparation
-
Action: Prepare an isocratic mixture of LC-MS grade Water and Methanol (40:60, v/v). Degas ultrasonically for 10 minutes.
-
Causality: Methanol is strictly required over Acetonitrile (ACN) when using PFP columns for isomer separation. ACN possesses a carbon-nitrogen triple bond (
electrons) that competes with the analyte for interactions on the fluorinated stationary phase, effectively suppressing the column's unique selectivity[2].
Step 2: Sample Preparation
-
Action: Dissolve 2-bromostyrene, 3-bromostyrene, and 4-bromostyrene reference standards in Methanol to a final concentration of 0.1 mg/mL per analyte. Filter the mixture through a 0.22 µm PTFE syringe filter into an amber autosampler vial (halogenated styrenes can be prone to photo-degradation).
Step 3: Chromatographic Conditions
-
System: HPLC/UHPLC equipped with a Diode Array Detector (DAD).
-
Columns Evaluated:
-
Standard C18 (150 x 4.6 mm, 3 µm)
-
Pentafluorophenyl (PFP) (150 x 4.6 mm, 3 µm)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C.
-
Causality: Lower column temperatures thermodynamically favor enthalpy-driven
and dipole-dipole interactions, significantly enhancing the resolution of positional isomers[3].
-
-
Detection: UV at 254 nm.
Step 4: Column Equilibration and Execution
-
Action: Purge the system and equilibrate the selected column with 20 column volumes (CV) of the mobile phase until the baseline is stable. Inject the sample in triplicate to ensure retention time reproducibility (RSD < 1.0%).
Step-by-step HPLC method development workflow for halogenated isomers.
Comparative Performance Data
The following table summarizes the quantitative performance of a standard C18 column versus a PFP column under identical isocratic conditions. (Note: Selectivity (
| Chromatographic Parameter | 2-Bromostyrene (ortho) | 3-Bromostyrene (meta) | 4-Bromostyrene (para) |
| Standard C18 Column | |||
| Retention Time ( | 6.10 min | 6.35 min | 6.45 min |
| Resolution ( | N/A | 0.82 | 0.41 |
| Selectivity ( | N/A | 1.05 | 1.02 |
| Pentafluorophenyl (PFP) Column | |||
| Retention Time ( | 7.20 min | 8.15 min | 9.40 min |
| Resolution ( | N/A | 2.54 | 3.12 |
| Selectivity ( | N/A | 1.16 | 1.18 |
Discussion and Causality Analysis
The experimental data clearly demonstrates the superiority of the PFP phase for separating halogenated positional isomers.
Resolution (
Elution Order Causality: On the PFP column, the elution order is strictly ortho < meta < para.
-
2-Bromostyrene (ortho): Elutes first. The bulky bromine atom is adjacent to the bulky vinyl group, creating steric hindrance that prevents optimal planar alignment with the stationary phase's pentafluorophenyl ring.
-
4-Bromostyrene (para): Elutes last. The bromine atom is directly opposite the vinyl group, presenting the most unhindered, linear dipole. This allows for maximum penetration into the stationary phase layer and the strongest halogen-
and dipole-dipole interactions, resulting in the longest retention time.
Conclusion
For the separation of brominated styrene isomers, relying solely on hydrophobic partitioning is a scientifically flawed strategy. By pivoting to a PFP stationary phase and utilizing a methanol-based mobile phase, chromatographers can exploit
References
- Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL
- Title: Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column Source: Thermo Fisher Scientific URL
- Title: [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL
- Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: RSC Publishing URL
Sources
Safety Operating Guide
Technical Guide: Safe Disposal of 1-Bromo-3-(1-propen-2-yl)benzene
Part 1: Executive Summary (Immediate Action Card)
Status: HALOGENATED ORGANIC WASTE Primary Hazard: Skin/Eye Irritant, Combustible, Environmental Toxin. Critical Directive: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or strong oxidizers.
| Parameter | Directive |
| Waste Stream | Halogenated Organic Solvents (Segregated). |
| Container | High-Density Polyethylene (HDPE) or Glass (Amber). |
| Labeling | Must state: "Hazardous Waste - Halogenated." Explicitly list: "1-Bromo-3-(1-propen-2-yl)benzene". |
| Disposal Method | High-Temperature Incineration (Rotary Kiln) with Acid Gas Scrubbing. |
| Spill Response | Evacuate area. Use inert absorbent (Vermiculite). Do not use water. |
Part 2: Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound is a brominated styrene derivative. Its chemical structure dictates its stability, reactivity, and the specific engineering controls required for its destruction.
Substance Identification
-
Synonyms: 3-Bromoisopropenylbenzene; m-Bromo-alpha-methylstyrene
-
Molecular Formula: C₉H₉Br
-
Molecular Weight: 197.07 g/mol [3]
Hazard Classification (GHS)
Based on structural analogs and Safety Data Sheets (SDS) for brominated aromatic hydrocarbons:
-
H227: Combustible liquid.[5]
-
Environmental: Toxic to aquatic life with long-lasting effects (typical of halogenated aromatics).[1]
Part 3: Pre-Disposal Stabilization & Segregation
The Golden Rule of Chemical Waste: Never mix halogenated and non-halogenated wastes. Mixing this compound with standard organic solvents (acetone, methanol) complicates the incineration process and can result in regulatory fines (e.g., under RCRA in the US or Directive 2008/98/EC in the EU).
Segregation Logic
Brominated compounds release Hydrogen Bromide (HBr) and Bromine (Br₂) gas upon combustion. These are corrosive and require incinerators equipped with caustic scrubbers. Standard fuel-blending incinerators (used for non-halogenated solvents) may be damaged by these byproducts.
Workflow Diagram: Waste Segregation Decision Tree
The following logic gate ensures the material enters the correct waste stream.
Caption: Decision matrix for segregating brominated aromatic waste from general organic streams.
Part 4: Waste Stream Classification & Regulatory Codes
Proper coding is essential for the manifest used by your waste disposal contractor.[8]
US EPA (RCRA) Classification
While this compound is not explicitly "Listed" (P or U list) by CAS number, it falls under the following characteristics:
-
D001 (Ignitable): If the flash point is < 60°C (140°F). Even if the pure substance has a higher flash point, it is often mixed with flammable solvents in synthesis.
-
Halogenated Solvent Code (F-List): If spent solvents like Methylene Chloride were used in the process, the entire mixture may carry an F002 code.
-
TSCA Considerations: Certain "Benzene, ethenyl-, ar-bromo derivatives" are subject to Significant New Use Rules (SNUR) under TSCA, requiring specific disposal methods to prevent environmental release [1].
European Waste Catalogue (EWC)
-
Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.
Part 5: Disposal Methodologies
The only acceptable disposal method for this compound is destructive thermal oxidation .
Recommended Method: Rotary Kiln Incineration
This compound must be sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Mechanism: High-temperature combustion (>1100°C) breaks the C-Br and C-C bonds.
-
Reaction:
-
Pollution Control: The flue gas must pass through a wet scrubber (using NaOH or Ca(OH)₂) to neutralize the acid gases (HBr) formed during combustion.
Prohibited Methods
-
Drain Disposal: Strictly prohibited. The compound is toxic to aquatic life and will damage municipal water treatment bacteria.
-
Evaporation: Do not allow to evaporate in a fume hood as a disposal method.
-
Landfill: Liquid hazardous wastes are generally banned from landfills without prior stabilization/solidification, which is not recommended for this organic liquid.
Disposal Logistics Workflow
Caption: Operational chain of custody from laboratory bench to final destruction.
Part 6: Spill Response & Emergency Procedures
In the event of a spill during transport or transfer:
-
Evacuate & Ventilate: The compound is a lachrymator (tear-inducing) and respiratory irritant. Clear the immediate area.[5][7]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>500 mL) or in a confined space, SCBA (Self-Contained Breathing Apparatus) may be required.
-
Containment: Dike the spill using inert absorbent pillows or vermiculite. Do NOT use sawdust (combustible).
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill of [Chemical Name]" and dispose of as hazardous halogenated waste.
-
Decontamination: Wash the surface with a soap and water solution.
References
-
U.S. Environmental Protection Agency (EPA). Significant New Uses of Chemical Substances: Benzene, ethenyl-, ar-bromo derivatives. 40 CFR § 721.1230. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 1-Bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [sigmaaldrich.com]
- 4. 1-bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
